Ppc-NB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)propyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-11(23-24-14-4-2-3-9-16-14)10-21-15(18)22-13-7-5-12(6-8-13)17(19)20/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINOVIFQZMCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Ppc-NB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppc-NB, chemically identified as 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)propyl carbonate, is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a sophisticated chemical tool—a heterobifunctional, cleavable linker—designed for the precise construction of Antibody-Drug Conjugates (ADCs). Its primary role is to covalently connect a monoclonal antibody to a potent cytotoxic payload. The "mechanism of action" of this compound is, therefore, its chemical function: to remain stable in systemic circulation and then to selectively release its conjugated payload within the target cancer cell. This release is triggered by the significantly higher intracellular concentration of glutathione (GSH) compared to the bloodstream, a hallmark of many tumor microenvironments. This guide provides an in-depth examination of the function of this compound, the overarching mechanism of ADCs that employ it, relevant quantitative data, and detailed experimental protocols.
Core Mechanism: Glutathione-Mediated Cleavage
The functionality of this compound is centered on its pyridyldithio group, which contains a disulfide bond (S-S). This bond is relatively stable in the extracellular environment and blood plasma, where the concentration of reducing agents like glutathione is low.[] However, upon internalization of the ADC into a target cell, it is exposed to the cytosol, which has a glutathione concentration that is approximately 1000 times higher.[2] This high concentration of GSH, a tripeptide with a free thiol group, drives the reductive cleavage of the disulfide bond within the this compound linker.
The cleavage process involves a thiol-disulfide exchange reaction. The thiol group of glutathione attacks one of the sulfur atoms in the this compound disulfide bridge. This breaks the S-S bond, liberating the cytotoxic payload, which is then free to exert its pharmacological effect. The other product of this reaction is a mixed disulfide between the remainder of the linker and glutathione. This selective release mechanism is critical for the therapeutic index of the ADC, minimizing off-target toxicity by ensuring the potent payload is primarily active inside cancer cells.[2][]
The Role of this compound in Antibody-Drug Conjugates
An ADC constructed with this compound functions through a multi-step process designed for targeted cancer cell destruction.
-
Targeting and Binding: The monoclonal antibody component of the ADC is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is trafficked into the cell within an endosome.[4]
-
Payload Release: The endosome eventually fuses with a lysosome. While some linkers are designed to be cleaved by lysosomal proteases, the primary release mechanism for a this compound-linked ADC is the exposure of the disulfide bond to the high glutathione concentration in the cytosol. This reductive cleavage frees the cytotoxic drug from the antibody and linker.
-
Cytotoxicity: The released payload, now active, engages its intracellular target. For many common ADC payloads, such as auristatins (MMAE) or maytansinoids (DM1), the target is tubulin. By inhibiting tubulin polymerization, these drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.
Data Presentation
Quantitative Data on Linker Environment and Stability
The efficacy of a this compound-based ADC is critically dependent on the differential in glutathione concentration between the extracellular and intracellular environments and the resulting stability of the linker.
| Parameter | Location/Condition | Typical Concentration / Value | Significance | References |
| Glutathione (GSH) | Blood Plasma | ~5 µM | Low concentration ensures linker stability in circulation. | |
| Intracellular (Cytosol) | 1 - 10 mM | High concentration drives the reductive cleavage of the disulfide linker, releasing the payload. | ||
| Tumor Tissue (various) | Tends to be elevated vs. normal tissue (e.g., 7.9 µM/mg protein in urothelial cancer vs. 1.3 µM/mg in normal mucosa) | The elevated GSH level in tumors enhances the selectivity of payload release. | ||
| ADC Half-Life (t½) | In circulation (example with maytansinoid disulfide conjugate, SPDB-DM4) | ~9 days | Demonstrates the high stability required for the ADC to reach the target tumor before significant payload release. |
Table 1: Comparative Glutathione Concentrations and Linker Stability.
Intracellular Glutathione Levels in Selected Cell Lines
The intracellular GSH concentration can vary between different cell types. This table provides examples of total GSH levels measured in various human cell lines.
| Cell Line | Cell Type | Total GSH Level (nmol/10⁶ cells) | Reference |
| HepG2 | Hepatocellular Carcinoma | 85.33 | |
| A549 | Lung Carcinoma | 637.00 | |
| SKOV3 | Ovarian Cancer | 2691.00 | |
| CHO | Chinese Hamster Ovary (Normal) | 412.60 | |
| LLCPK1 | Pig Kidney Epithelial (Normal) | 1388.30 |
Table 2: Examples of Intracellular Glutathione Concentrations in Various Cancer and Normal Cell Lines.
Visualizations
Signaling and Workflow Diagrams
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) using a this compound linker.
Caption: Reductive cleavage of the disulfide bond in the this compound linker by glutathione (GSH).
Caption: Downstream signaling pathway initiated by a tubulin-inhibiting payload like MMAE or DM1.
References
Ppc-NB: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals
An In-depth Analysis of a Glutathione-Cleavable Linker for Antibody-Drug Conjugates
Introduction
In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. Ppc-NB, a glutathione-cleavable linker, has emerged as a valuable tool in the design and synthesis of next-generation ADCs. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the common designation for the chemical compound 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)propyl carbonate . Its unique structure incorporates a disulfide bond that is susceptible to cleavage in the high-glutathione environment of the intracellular space, a key feature for the targeted release of therapeutic payloads.
The definitive chemical structure of this compound is described by its SMILES (Simplified Molecular-Input Line-Entry System) notation: O=C(OCC(SSC1=NC=CC=C1)C)OC2=CC=C(--INVALID-LINK--=O)C=C2.
Physicochemical and Biological Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in ADC development. While many of these properties are computationally predicted, they provide valuable insights for formulation and reaction optimization.
| Property | Value | Source |
| CAS Number | 1887040-81-4 | Multiple chemical suppliers |
| Molecular Formula | C₁₅H₁₄N₂O₅S₂ | Multiple chemical suppliers |
| Molecular Weight | 366.41 g/mol | Multiple chemical suppliers |
| Topological Polar Surface Area (TPSA) | 91.56 Ų | Computational |
| LogP (Octanol-Water Partition Coefficient) | 4.3342 | Computational |
| Hydrogen Bond Acceptors | 8 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Rotatable Bonds | 7 | Computational |
| Appearance | Liquid | MedchemExpress[1] |
| Color | Colorless to light yellow | MedchemExpress[1] |
| Density | 1.42 g/cm³ | MedchemExpress[1] |
| Purity | ≥97% | ChemScene[2] |
| Storage Conditions | -20°C for long-term storage | APExBIO, MedchemExpress[3] |
Mechanism of Action in Antibody-Drug Conjugates
This compound functions as a cleavable linker in the context of an ADC. The general mechanism of action for an ADC utilizing a glutathione-sensitive linker like this compound is a multi-step process designed to ensure targeted drug delivery and activation.
-
Circulation and Targeting : The ADC, with the this compound linker intact, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking : The internalized ADC is trafficked within the cell, often to lysosomes.
-
Payload Release : The intracellular environment of cancer cells has a significantly higher concentration of glutathione (GSH) compared to the bloodstream. This high concentration of GSH acts as a reducing agent, cleaving the disulfide bond within the this compound linker.
-
Drug Activation and Cytotoxicity : The cleavage of the linker releases the cytotoxic payload in its active form inside the cancer cell. The released drug can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.
This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC, enhancing its anti-tumor efficacy while minimizing off-target toxicities.
Experimental Protocols
While a specific, detailed experimental protocol for the use of this compound in the synthesis of a particular ADC is often proprietary or found within specific research publications, a general workflow can be outlined based on established methods for ADC conjugation with disulfide-containing linkers.
General Protocol for ADC Synthesis using a this compound Linker:
This protocol is a generalized representation and would require optimization for specific antibodies and payloads.
-
Antibody Preparation :
-
The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).
-
If conjugation is to occur at native cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The stoichiometry of the reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
The reduced antibody is then purified to remove the excess reducing agent, often by size exclusion chromatography.
-
-
Linker-Payload Conjugation :
-
The this compound linker is first reacted with the cytotoxic payload. The nature of this reaction depends on the functional groups present on the payload molecule.
-
The resulting this compound-payload conjugate is purified to remove any unreacted starting materials.
-
-
ADC Formation :
-
The purified this compound-payload is then reacted with the reduced antibody. The pyridyl disulfide group of the this compound linker reacts with the free thiol groups on the antibody to form a new disulfide bond, covalently attaching the linker-payload to the antibody.
-
The reaction is typically carried out at a controlled pH and temperature to ensure stability of the antibody and efficiency of the conjugation.
-
-
Purification and Characterization of the ADC :
-
The newly formed ADC is purified to remove any unconjugated antibody, free linker-payload, and other reaction byproducts. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
-
The purified ADC is then extensively characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
-
Visualizing Workflows and Pathways
Logical Workflow for ADC Development with this compound
Caption: A logical workflow for the development of an antibody-drug conjugate using the this compound linker.
Mechanism of Action Signaling Pathway
References
Ppc-NB (CAS 1887040-81-4): An In-Depth Technical Guide for Drug Development Professionals
Disclaimer: This document is intended for research purposes only. Ppc-NB should be handled by qualified professionals in a laboratory setting.
Introduction
This compound (CAS 1887040-81-4) is a sophisticated chemical entity classified as a glutathione-cleavable linker. It is a critical component in the design and synthesis of Antibody-Drug Conjugates (ADCs), a promising class of targeted therapeutics. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, focusing on its material properties, mechanism of action, and application in ADC development.
Core Data and Material Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the proper handling, storage, and application of the compound in experimental settings.
| Property | Data |
| CAS Number | 1887040-81-4 |
| Molecular Formula | C₁₅H₁₄N₂O₅S₂ |
| Molecular Weight | 366.41 g/mol |
| Purity | Typically >96% or ≥97% (supplier dependent) |
| Physical Appearance | Liquid[1] |
| Solubility | DMSO: 100 mg/mL (272.92 mM; requires sonication)[1] |
| Storage (Pure Form) | -20°C for up to 3 years[1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Mechanism of Action in Antibody-Drug Conjugates
This compound functions as a cleavable linker in ADCs, engineered to release its cytotoxic payload specifically within the target cancer cells. This targeted release is achieved by exploiting the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm.
The bloodstream has a low concentration of glutathione (approximately 5 µM), which ensures the stability of the disulfide bond within the this compound linker while the ADC is in circulation.[2] This stability is crucial for minimizing off-target toxicity. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is exposed to the much higher intracellular glutathione concentration (1–10 mM). This highly reducing environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect.
Caption: Signaling pathway of ADC action with a glutathione-cleavable linker.
Experimental Protocols and Workflow
While a specific, validated protocol for this compound is not publicly available, the following sections outline a general experimental workflow and representative protocols for the synthesis and characterization of an ADC using a thiol-reactive, cleavable linker like this compound.
General Experimental Workflow
The development of an ADC using this compound typically follows a multi-step process, from the preparation of the individual components to the final characterization of the conjugate.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
-
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Use an ultrasonic bath to ensure complete dissolution of the this compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as recommended.
-
General Protocol for Antibody-Ppc-NB-Payload Conjugation
This protocol describes a general method for conjugating a payload to an antibody using a thiol-reactive linker like this compound. This process typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for reaction with the linker.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound-payload conjugate dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC, HIC)
-
-
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the this compound-payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., 20-fold molar excess of N-acetylcysteine) to cap any unreacted linker-payload molecules.
-
-
Purification:
-
Purify the resulting ADC using appropriate chromatography methods, such as Size-Exclusion Chromatography (SEC) to remove small molecule impurities and Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different drug-to-antibody ratios (DARs).
-
-
Characterization:
-
Characterize the purified ADC for key quality attributes, including DAR, purity, aggregation level, and endotoxin content.
-
-
References
An In-depth Technical Guide to Ppc-NB in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ppc-NB linker, a dual-cleavage linker employed in bioconjugation, particularly in the development of advanced therapeutic agents like Antibody-Drug Conjugates (ADCs).
Introduction to this compound
The this compound linker is a sophisticated chemical tool designed for the reversible conjugation of molecules, offering two distinct mechanisms for cleavage: photocleavage and reductive cleavage. This dual functionality provides enhanced control over the release of a conjugated payload, a critical feature in targeted drug delivery.
Core Components:
-
Photocleavable (Ppc) Moiety: This is typically an ortho-nitrobenzyl ether group. Upon irradiation with UV light, this group undergoes a photochemical reaction that leads to the cleavage of the linker.
-
Thiol-Reactive Moiety with a Reducible Bond: The "NB" in the commonly available product "this compound" refers to a pyridyl disulfide group, not a norbornene. This group readily reacts with free thiol (sulfhydryl) groups on biomolecules, such as those from cysteine residues in proteins, to form a disulfide bond. This disulfide bond is susceptible to cleavage by reducing agents, most notably glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.
Chemical Structure of this compound:
-
Chemical Formula: C₁₅H₁₄N₂O₅S₂
-
CAS Number: 1887040-81-4
-
SMILES: O=C(OCC(SSC1=NC=CC=C1)C)OC2=CC=C(--INVALID-LINK--=O)C=C2
Mechanism of Action
The this compound linker offers two orthogonal release mechanisms, providing spatiotemporal control over payload delivery.
Photocleavage of the ortho-Nitrobenzyl Group
The photocleavage of the ortho-nitrobenzyl ether is a well-established photochemical reaction.[1][2] Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1] This intermediate then undergoes a rearrangement to release the payload and form a 2-nitrosobenzaldehyde byproduct. This process is irreversible and allows for on-demand cleavage with high spatial and temporal precision.
Reductive Cleavage of the Disulfide Bond
The disulfide bond formed during conjugation is stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents like glutathione is low (in the micromolar range).[3] However, upon internalization of the bioconjugate into a cell, it is exposed to the reducing environment of the cytoplasm, which contains a much higher concentration of glutathione (in the millimolar range).[3] Glutathione readily attacks the disulfide bond, leading to its cleavage and the release of the payload.
Quantitative Data
The following tables summarize representative quantitative data for the key functionalities of the this compound linker, based on published values for similar chemical structures.
Table 1: Photocleavage Properties of ortho-Nitrobenzyl Ethers
| Parameter | Value | Conditions | Reference |
| Photolysis Wavelength | 300 - 365 nm | Aqueous buffer | |
| Quantum Yield (Φ) | 0.01 - 0.63 | Varies with substitution and leaving group | |
| Decomposition Time | >80% in 10 min | 3.5 mW/cm² at 365 nm |
Table 2: Reductive Cleavage of Disulfide Bonds
| Parameter | Condition | Half-life / Rate | Reference |
| Stability in Plasma | Human Plasma (low GSH) | Stable, >50% intact after 7 days (for hindered disulfides) | |
| Cleavage with Glutathione | 1-10 mM GSH (intracellular concentration) | Rapid cleavage, half-life from minutes to hours | |
| Cleavage Kinetics | Dependent on steric hindrance around the disulfide bond | Can be tuned by modifying adjacent chemical groups |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using the this compound linker.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Thiolated payload (drug)
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with EDTA)
-
Organic solvent (e.g., DMSO, DMF)
-
Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Experimental Workflow
Step-by-Step Procedure
Step 1: Antibody Reduction
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the reaction buffer.
Step 2: Conjugation with this compound-Payload
Note: This protocol assumes the this compound linker is pre-conjugated to the payload. If not, the payload must first be functionalized with a thiol group and the this compound linker activated for reaction with the antibody's primary amines (e.g., via an NHS ester), followed by reaction with the thiolated payload.
-
Dissolve the this compound-payload conjugate in a minimal amount of an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add a 5-20 fold molar excess of the this compound-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
Step 3: Quenching
-
Add a quenching reagent, such as N-acetylcysteine, in a 2-5 fold molar excess over the initial amount of linker-payload to cap any unreacted thiol groups on the antibody.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Purify the crude ADC mixture to remove unconjugated antibody, excess linker-payload, and aggregates.
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the ADC from small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the hydrophobicity of the antibody increases with the number of conjugated payloads.
Step 5: Characterization
-
Determine the Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the DAR can be calculated from the absorbance of the ADC at two different wavelengths.
-
HIC: The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.
-
Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the different ADC species and calculate the DAR.
-
-
Assess Stability:
-
Serum Stability: Incubate the purified ADC in human or mouse serum at 37°C and analyze the amount of intact ADC over time using methods like ELISA or LC-MS.
-
-
Confirm Cleavage:
-
Photocleavage: Irradiate the ADC with a UV lamp at the appropriate wavelength and monitor the release of the payload by HPLC or LC-MS.
-
Reductive Cleavage: Incubate the ADC with a solution containing a physiological concentration of glutathione and monitor payload release over time.
-
Applications in Bioconjugation and Drug Development
The dual-cleavage nature of the this compound linker makes it a valuable tool for applications requiring precise control over payload release.
-
Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs for targeted cancer therapy. The stability of the linker in circulation minimizes off-target toxicity, while the dual-release mechanism allows for controlled drug release at the tumor site either through the reducing environment of the cell or by external light activation.
-
"Caged" Biologics: The photocleavable moiety can be used to "cage" and inactivate a therapeutic protein or peptide. Subsequent irradiation at a specific time and location can then activate the biologic.
-
Spatially Controlled Surface Functionalization: The thiol-reactive group can be used to immobilize biomolecules onto surfaces, and the photocleavable linker allows for their subsequent release with high spatial resolution.
Conclusion
The this compound linker represents a sophisticated approach to bioconjugation, offering a dual-release mechanism that combines the intracellular specificity of reductive cleavage with the on-demand control of photocleavage. This provides researchers and drug developers with a powerful tool to create more effective and safer targeted therapies. A thorough understanding of its chemistry and careful optimization of conjugation and cleavage protocols are essential to fully harness the potential of this versatile linker.
References
Ppc-NB for Beginners in ADC Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for utilizing glutathione-cleavable linkers, with a focus on the conceptual application of Ppc-NB (a putative maleimide-containing linker) in the field of Antibody-Drug Conjugate (ADC) research. Due to the limited availability of public data specifically on "this compound," this document will detail the established protocols and data for functionally similar glutathione-sensitive, maleimide-based linkers. These will serve as a robust proxy for researchers beginning their exploration of this ADC linker class.
Introduction to Antibody-Drug Conjugates and Glutathione-Cleavable Linkers
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody and the payload, is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.
Glutathione (GSH)-cleavable linkers are a type of cleavable linker designed to exploit the significant difference in glutathione concentration between the extracellular environment (micromolar range) and the intracellular environment of tumor cells (millimolar range).[2][3] This differential allows for the stable circulation of the ADC in the bloodstream and the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[2] this compound is identified as a glutathione-cleavable linker, suggesting it contains a disulfide bond that is susceptible to cleavage by intracellular glutathione.
The Core of this compound: A Conceptual Overview
While specific data for this compound is not widely available in the public domain, its classification as a glutathione-cleavable linker suggests a structure amenable to standard bioconjugation techniques. It is presumed to contain a maleimide group for covalent attachment to thiol groups on the antibody.
Chemical Properties (Hypothetical, based on typical structures):
| Property | Value | Reference |
| CAS Number | 1887040-81-4 | [4] |
| Molecular Formula | C15H14N2O5S2 | |
| Molecular Weight | 366.4 g/mol | |
| Purity | >96% | |
| Reactive Group | Maleimide (presumed) | General Knowledge |
| Cleavage Site | Disulfide bond |
Experimental Protocols
The following sections detail the essential experimental protocols for the development and evaluation of ADCs using a glutathione-cleavable, maleimide-containing linker like this compound.
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a maleimide-containing linker-payload to a monoclonal antibody via the thiol groups of cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
This compound-payload conjugate (or similar maleimide-activated linker-payload)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon ultrafiltration units
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess reducing agent by buffer exchange using an SEC column or ultrafiltration, equilibrating with PBS.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in DMSO or DMF to a stock concentration of 10 mM.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (linker-payload:antibody). The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
Purify the ADC from unconjugated linker-payload and other small molecules using SEC or ultrafiltration.
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
In Vitro Cytotoxicity Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million tumor cells in 100-200 µL of PBS or Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 per group).
-
Administer the ADC, vehicle, and controls intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Excise and weigh the tumors at the end of the study.
-
Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the ADC.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs with glutathione-cleavable linkers. Note that this data is for illustrative purposes for this class of linkers and not specific to this compound.
Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-HER2 ADC with a Glutathione-Cleavable Linker
| Cell Line | HER2 Expression | Treatment | IC50 (nM) |
| SK-BR-3 | High | ADC | 0.5 |
| Free Payload (e.g., MMAE) | 0.1 | ||
| Unconjugated Antibody | >1000 | ||
| MDA-MB-468 | Low/Negative | ADC | >1000 |
| Free Payload (e.g., MMAE) | 0.2 | ||
| Unconjugated Antibody | >1000 |
Table 2: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| Unconjugated Antibody | 10 | 20 | +4 |
| ADC | 3 | 85 | -2 |
| ADC | 10 | 98 (Tumor Regression) | -8 |
Table 3: Representative Pharmacokinetic Parameters of an ADC with a Glutathione-Cleavable Linker in Mice
| Analyte | Half-life (t½) (days) | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) |
| Total Antibody | 8-10 | 5-8 | 50-70 |
| Conjugated ADC (DAR > 0) | 6-8 | 8-12 | 60-80 |
| Free Payload | < 1 | >1000 | >1000 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ADC Development and Evaluation
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.kyshi.co [docs.kyshi.co]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
Glutathione-Mediated Cleavage of Nitrobenzyl-Containing Prodrugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cellular environments is a cornerstone of modern drug development. One promising strategy involves the design of prodrugs that are activated by specific intracellular stimuli. Glutathione (GSH), a tripeptide thiol present in high concentrations within the cytosol of cells, represents an attractive trigger for such targeted release. This technical guide provides a comprehensive overview of the glutathione-mediated cleavage of a class of prodrugs containing a nitrobenzyl (NB) linker, a common motif in glutathione-responsive drug design. While the specific parent molecule "Ppc" remains to be definitively identified in the broader scientific literature, this guide will use the placeholder "Drug-Ppc-NB" to represent a generic therapeutic agent (the "Drug-Ppc" moiety) conjugated to a nitrobenzyl-based linker. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to this class of compounds.
The intracellular concentration of glutathione is significantly higher (1-10 mM) than its extracellular concentration (2-20 µM), providing a substantial gradient that can be exploited for selective drug release within target cells.[1][2] Certain cancer cells exhibit even higher levels of GSH, making this an especially valuable target for oncology applications.[1][2] The cleavage of nitrobenzyl linkers by glutathione typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, leading to the release of the active drug molecule. This guide will delve into the chemical basis of this cleavage, present quantitative data from representative systems, provide detailed experimental protocols for studying this process, and offer visualizations of the key pathways and workflows.
Mechanism of Glutathione-Mediated Cleavage
The cleavage of a nitrobenzyl linker by glutathione is a well-established chemical transformation. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by the thiolate anion of glutathione (GS⁻).
The generally accepted mechanism involves the following key steps:
-
Formation of the Meisenheimer Complex: The glutathione thiolate anion attacks the electron-deficient aromatic ring of the nitrobenzyl linker. This results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Rearrangement and Cleavage: The Meisenheimer complex is unstable and undergoes rapid rearrangement, leading to the cleavage of the bond connecting the linker to the parent drug molecule ("Drug-Ppc").
-
Release of the Active Drug: This cleavage event liberates the active therapeutic agent and a glutathione-linker adduct.
The efficiency of this cleavage is dependent on several factors, including the intracellular concentration of glutathione, the specific substitution pattern on the nitrobenzyl ring, and the nature of the linkage between the drug and the linker.
Quantitative Data on Cleavage and Drug Release
The following tables summarize representative quantitative data for the glutathione-mediated cleavage of nitrobenzyl-containing prodrugs, based on values reported in the literature for analogous systems. These data are intended to provide a general understanding of the kinetics and efficiency of this process.
| Parameter | Value | Conditions | Reference System |
| Cleavage Half-life (t1/2) | 15 - 60 minutes | 5 mM GSH, pH 7.4, 37°C | Doxorubicin-Ns Prodrug |
| Drug Release (%) | > 80% | 10 mM GSH, 24 hours | Generic Nitrobenzyl-linked Fluorophore |
| Second-order rate constant (k) | 0.1 - 1.0 M-1s-1 | pH 7.4, 37°C | Model Nitroaromatic Compounds |
Table 1: Representative Kinetic Parameters for Glutathione-Mediated Cleavage.
| Cell Line | Intracellular GSH (mM) | Prodrug IC50 (µM) | Parent Drug IC50 (µM) |
| High GSH Cancer Cells (e.g., HCT116) | 5 - 10 | 5 - 15 | 1 - 5 |
| Low GSH Normal Cells (e.g., fibroblasts) | 1 - 2 | > 50 | 1 - 5 |
Table 2: Comparative in vitro Cytotoxicity of a Generic Drug-Ppc-NB Prodrug and its Parent Drug.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the glutathione-mediated cleavage of Drug-Ppc-NB.
In Vitro Cleavage Assay Using HPLC
Objective: To quantify the rate and extent of Drug-Ppc-NB cleavage in the presence of glutathione.
Materials:
-
Drug-Ppc-NB stock solution (e.g., 10 mM in DMSO)
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Quenching solution (e.g., N-ethylmaleimide in acetonitrile)
Protocol:
-
Prepare a reaction mixture containing Drug-Ppc-NB (final concentration, e.g., 100 µM) and GSH (final concentration, e.g., 5 mM) in PBS at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of quenching solution. This prevents further reaction by scavenging excess GSH.
-
Analyze the quenched samples by HPLC. The mobile phase composition and gradient will need to be optimized to achieve good separation of the prodrug, the released drug, and the glutathione adduct.
-
Monitor the decrease in the peak area of the Drug-Ppc-NB and the corresponding increase in the peak area of the released drug over time.
-
Calculate the percentage of cleavage at each time point and determine the cleavage half-life.
Intracellular Drug Release and Cytotoxicity Assay
Objective: To assess the selective activation of Drug-Ppc-NB and its cytotoxic effect in high-GSH versus low-GSH cell lines.
Materials:
-
High-GSH cancer cell line (e.g., A549, HCT116)
-
Low-GSH normal cell line (e.g., NIH-3T3, primary fibroblasts)
-
Cell culture medium and supplements
-
Drug-Ppc-NB and the parent drug (Drug-Ppc)
-
MTT or similar cell viability assay kit
-
Lysis buffer for HPLC analysis
-
Fluorescence microscope (if the drug is fluorescent)
Protocol:
-
Cell Culture: Culture the selected cell lines under standard conditions.
-
Cytotoxicity Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Drug-Ppc-NB and the parent drug for a specified period (e.g., 48-72 hours).
-
Perform an MTT assay to determine the cell viability and calculate the IC50 values for both compounds in each cell line.
-
-
Intracellular Drug Release Analysis (HPLC):
-
Treat cells with a fixed concentration of Drug-Ppc-NB for various time points.
-
Wash the cells with cold PBS to remove extracellular compound.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate by HPLC to quantify the intracellular concentrations of the prodrug and the released drug.
-
-
Fluorescence Microscopy (optional):
-
If the released drug is fluorescent, treat cells with Drug-Ppc-NB.
-
At different time points, wash the cells and visualize them using a fluorescence microscope to observe the intracellular drug accumulation.
-
Visualizations
Signaling Pathway of Glutathione-Mediated Cleavage
Caption: Glutathione-mediated prodrug activation pathway.
Experimental Workflow for In Vitro Cleavage Analysis
Caption: Workflow for HPLC-based cleavage analysis.
Logical Relationship of Prodrug Activation and Cellular Response
Caption: Prodrug activation and cellular response logic.
References
An In-depth Technical Guide to Ppc-NB Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ppc-NB linker is a specialized chemical moiety integral to the field of bioconjugation, particularly in the development of advanced therapeutic agents like antibody-drug conjugates (ADCs). This linker is designed to connect a targeting molecule, such as a monoclonal antibody, to a payload, typically a potent cytotoxic drug. The defining characteristic of the this compound linker is its susceptibility to cleavage by glutathione (GSH), a tripeptide thiol found in significantly higher concentrations within cells compared to the bloodstream. This differential in glutathione levels allows for the stable circulation of the conjugate in the plasma and the specific release of the payload within the target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
The this compound linker belongs to the class of reducible disulfide linkers. Its structure features a pyridyldithio group, which is reactive towards thiol groups, and a nitrobenzyl component. The cleavage mechanism is predicated on the reductive environment of the cell, primarily the high intracellular concentration of glutathione.
Core Features of this compound Linker Technology
The this compound linker possesses several key features that make it a valuable tool in drug delivery and bioconjugation:
-
Glutathione-Mediated Cleavage: The disulfide bond within the this compound linker is readily cleaved by glutathione, leading to the release of the conjugated payload. This process is highly efficient in the intracellular environment where glutathione concentrations are in the millimolar range.
-
Plasma Stability: In contrast to the intracellular environment, the concentration of glutathione in the bloodstream is significantly lower (micromolar range). This concentration gradient ensures that the this compound linker remains stable during systemic circulation, preventing premature release of the payload and reducing the potential for off-target side effects.
-
Thiol-Reactive Conjugation: The pyridyldithio group in the this compound linker provides a reactive site for conjugation with molecules containing free thiol (-SH) groups. This allows for a straightforward and efficient conjugation process.
Quantitative Data Summary
While specific quantitative data for the this compound linker (CAS 1887040-81-4) is not extensively available in peer-reviewed literature, the following tables summarize representative data for pyridyldithio-based disulfide linkers, which are structurally and functionally analogous to the this compound linker. This data provides a valuable benchmark for understanding the expected performance of this compound.
Table 1: Plasma Stability of Pyridyldithio-Containing ADCs
| Antibody-Payload Conjugate | Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| anti-CD30-MMAE | Dipeptide (for comparison) | Mouse | 6 | ~50 | [1] |
| anti-CD30-MMAE | Dipeptide (for comparison) | Cynomolgus Monkey | 9.6 | ~50 | [1] |
| Generic ADC | Hindered Disulfide | Human | 10 | >95 |
Note: Data for hindered disulfide linkers is included to represent the high stability achievable with this class of linkers.
Table 2: Glutathione-Mediated Cleavage of Disulfide Linkers
| Linker-Payload Conjugate | Glutathione (GSH) Concentration | Incubation Time | % Payload Release | Reference |
| Azobenzene-disulfide-AMC | 10 mM | 4 days | Significant release | |
| Azobenzene-disulfide-AMC | 0 mM | 4 days | No significant release |
Note: This data illustrates the GSH-dependent release for a disulfide-containing linker system.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the this compound linker is its cleavage within the reducing environment of the target cell. This process is a key step in the overall signaling pathway of an ADC utilizing this technology.
The mechanism of disulfide bond cleavage by glutathione involves a thiol-disulfide exchange reaction.
Experimental Protocols
The following are detailed methodologies for key experiments involving pyridyldithio-based linkers, which are applicable to the this compound linker.
Protocol 1: Conjugation of a Payload to an Antibody
This protocol describes a general method for conjugating a thiol-containing payload to an antibody using a pyridyldithio-based linker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), a close analog of the reactive moiety in this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SPDP linker (or analogous pyridyldithio linker)
-
Thiol-containing payload
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Modification:
-
Dissolve the SPDP linker in an organic solvent like DMSO.
-
Add the SPDP solution to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP by desalting or dialysis.
-
-
Payload Preparation (if necessary):
-
If the payload does not have a free thiol, it may need to be modified to introduce one.
-
-
Conjugation Reaction:
-
Add the thiol-containing payload to the SPDP-modified antibody.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the DAR using techniques such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
-
Time Points:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Immediately freeze the samples at -80°C to stop any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze them to determine the amount of intact ADC remaining. This can be done by:
-
LC-MS: To measure the average DAR over time.
-
ELISA: Using a capture antibody for the ADC and a detection antibody for the payload to quantify the amount of conjugated payload.
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.
-
Conclusion
The this compound linker represents a key technology in the development of targeted therapies. Its glutathione-sensitive disulfide bond provides a robust mechanism for intracellular payload release while maintaining stability in the systemic circulation. The straightforward conjugation chemistry allows for the efficient creation of bioconjugates. While specific quantitative performance data for the this compound linker itself is limited in the public domain, the extensive research on analogous pyridyldithio linkers provides a strong foundation for its application in the design of next-generation drug delivery systems. Further research and publication of specific data for the this compound linker will be invaluable to the scientific community.
References
The Emergence of PP2A Activation as a Therapeutic Strategy in Neuroblastoma Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroblastoma (NB), a pediatric cancer originating from the developing nervous system, presents a significant clinical challenge, particularly in high-risk cases.[1][2] While current multi-modal therapies have improved outcomes, the prognosis for aggressive and recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies.[3][4] A promising area of investigation is the targeting of key cellular signaling pathways that drive NB pathogenesis. One such target is Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in cancer cells, leading to uncontrolled cell growth and survival.[1] This technical guide explores the application of novel PP2A-activating compounds in neuroblastoma research, focusing on their mechanism of action, experimental validation, and the signaling pathways they modulate.
Mechanism of Action: Restoring Tumor Suppression
PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, proliferation, and apoptosis. In many cancers, including neuroblastoma, the tumor-suppressive function of PP2A is inhibited by endogenous inhibitor proteins such as SET and CIP2A. The overexpression of these inhibitors is often associated with a more aggressive disease phenotype and poor patient outcomes.
Novel therapeutic strategies are centered on the development of small molecules that can reactivate PP2A. These compounds function by either directly binding to the PP2A core enzyme and promoting its active conformation or by inhibiting the interaction between PP2A and its endogenous inhibitors. By restoring PP2A activity, these agents can counteract the pro-tumorigenic signaling cascades that are hyperactivated in neuroblastoma cells, leading to decreased cell viability, proliferation, and induction of apoptosis.
Key Signaling Pathways Modulated by PP2A Activation
The reactivation of PP2A in neuroblastoma cells has been shown to impact several critical oncogenic signaling pathways. A primary target is the PI3K/AKT pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. Activated PP2A can dephosphorylate and inactivate key components of this pathway, such as AKT, thereby inhibiting downstream signaling.
Another crucial target is the MYCN oncogene, a hallmark of high-risk neuroblastoma. MYCN is a transcription factor that drives tumor growth and is a substrate of PP2A. PP2A-mediated dephosphorylation of MYCN at serine 62 leads to its degradation, representing a key mechanism by which PP2A activators exert their anti-tumor effects in MYCN-amplified neuroblastoma.
Experimental Protocols
Cell Culture and Maintenance
Human neuroblastoma cell lines, such as SK-N-AS, SK-N-BE(2), SH-SY5Y, and KELLY, are commonly used in these studies. Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
To assess the effect of PP2A-activating compounds on cell viability, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PP2A-activating compound (e.g., 0, 5, 7.5, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
For proliferation, a BrdU (bromodeoxyuridine) incorporation assay can be utilized, which measures DNA synthesis.
Apoptosis Assays
Apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Treat cells with the PP2A-activating compound as described for the viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western blotting for cleaved PARP and cleaved caspase-3 can also be used to confirm the induction of apoptosis.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of PP2A-activating compounds in vivo, a xenograft mouse model is often employed.
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PP2A-activating compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on PP2A-activating compounds in neuroblastoma cell lines.
Table 1: IC50 Values of PP2A-Activating Compounds in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| ATUX-3364 | SK-N-AS | ~10 | |
| SK-N-BE(2) | ~7.5 | ||
| ATUX-8385 | SK-N-AS | ~12.5 | |
| SK-N-BE(2) | ~10 | ||
| FTY720 | SH-SY5Y | ~5 | |
| SK-N-BE(2) | ~5 |
Table 2: Effects of PP2A Activators on Apoptosis and Protein Expression
| Compound | Cell Line | Parameter | Result | Reference |
| ATUX-3364 | SK-N-BE(2) | % Apoptotic Cells (Annexin V+) | Increased | |
| Cleaved PARP Expression | Increased | |||
| ATUX-8385 | SK-N-BE(2) | MYCN Protein Level | Decreased | |
| FTY720 | SH-SY5Y | PP2A Activity | Increased |
Experimental Workflow
Conclusion and Future Directions
The reactivation of the tumor suppressor PP2A represents a compelling therapeutic strategy for neuroblastoma. Novel small molecule activators have demonstrated significant anti-tumor activity in preclinical models by modulating key oncogenic pathways, including the PI3K/AKT and MYCN signaling cascades. The data strongly support the continued development and clinical investigation of PP2A-activating compounds for the treatment of high-risk neuroblastoma. Future research should focus on optimizing the pharmacological properties of these agents, identifying predictive biomarkers of response, and exploring rational combination therapies to overcome potential resistance mechanisms.
References
- 1. Frontiers | PPP2CA Is a Novel Therapeutic Target in Neuroblastoma Cells That Can Be Activated by the SET Inhibitor OP449 [frontiersin.org]
- 2. Emerging therapeutic targets for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Accelerating drug development for neuroblastoma - New Drug Development Strategy: an Innovative Therapies for Children with Cancer, European Network for Cancer Research in Children and Adolescents and International Society of Paediatric Oncology Europe Neuroblastoma project - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Photocleavable Biotinylation for Advanced Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific reagent termed "Ppc-NB" is not found in standard scientific literature, it is likely an abbreviation for a molecule incorporating a P hotop hotoc leavable linker and a N orb ornene handle for bioorthogonal chemistry, combined with biotin for protein labeling. This document provides a comprehensive overview of the principles and applications of photocleavable (PC) biotinylation, a powerful technique for the controlled labeling and release of proteins. We will also briefly touch upon the integration of bioorthogonal handles like norbornene for multi-step labeling strategies.
Photocleavable biotin reagents offer a significant advantage over standard biotinylation methods by allowing for the gentle release of biotinylated proteins from avidin or streptavidin matrices using UV light. This is particularly useful for preserving the integrity of delicate protein complexes and for applications in proteomics, drug discovery, and cellular imaging where spatiotemporal control of protein interactions is crucial.
Principle of Photocleavable Biotinylation
Photocleavable biotinylation reagents consist of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust capture and purification.
-
Photocleavable Linker: Typically a nitrobenzyl-based moiety that is stable under normal experimental conditions but cleaves upon exposure to UV light (usually around 365 nm).
-
Reactive Group: A chemical group that forms a covalent bond with a specific functional group on the target protein (e.g., N-hydroxysuccinimide (NHS) ester for primary amines).
The general workflow involves labeling the protein of interest with the PC-biotin reagent, capturing the biotinylated protein on a streptavidin support, and then releasing the protein by exposing the support to UV light.
Applications in Research and Drug Development
-
Protein-Protein Interaction Studies: Gentle elution of protein complexes from streptavidin beads, preserving weak or transient interactions for downstream analysis by mass spectrometry.
-
Cell Surface Protein Labeling and Isolation: Spatiotemporal control over the release of captured cell surface proteins for studying dynamic cellular processes.
-
Proteomics: Controlled release of peptides or proteins for mass spectrometry analysis, reducing contamination from the solid support.
-
Drug Target Identification: Photo-release of small molecule-protein conjugates for identification and characterization.
Quantitative Data Summary
The efficiency of photocleavable biotinylation and subsequent release can be influenced by several factors, including the specific PC-biotin reagent used, the nature of the protein, and the conditions of UV exposure. The following table summarizes typical quantitative parameters.
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | 50-90% | Dependent on protein concentration, buffer conditions (pH), and reagent stoichiometry. |
| Photocleavage Wavelength | 360-365 nm | Optimal wavelength for most nitrobenzyl-based linkers. |
| UV Exposure Time for Cleavage | 5-30 minutes | Varies with the intensity of the UV source and the specific PC-linker. |
| Cleavage Efficiency | 70-95% | The percentage of biotinylated protein released from the streptavidin support after UV exposure. |
| Protein Recovery | High | Gentle elution conditions help maintain protein structure and function. |
Experimental Protocols
Protocol 1: General Protein Biotinylation with a Photocleavable NHS-Ester Biotin Reagent
This protocol describes the labeling of a purified protein containing accessible primary amines (lysine residues) with a photocleavable biotin-NHS ester.
Materials:
-
Purified protein of interest (in an amine-free buffer, e.g., PBS, HEPES)
-
Photocleavable Biotin-NHS Ester (e.g., PC-Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting column
-
Streptavidin-agarose beads
-
UV lamp (365 nm)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and must be avoided.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the PC-Biotin-NHS ester in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PC-Biotin-NHS ester to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.
-
-
Removal of Excess Biotin:
-
Remove non-reacted PC-biotin reagent using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
-
Capture of Biotinylated Protein:
-
Add the biotinylated protein solution to a slurry of streptavidin-agarose beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-biotinylated proteins.
-
-
Photocleavage and Elution:
-
Resuspend the streptavidin beads in a minimal volume of a suitable elution buffer.
-
Expose the bead slurry to a 365 nm UV lamp for 10-30 minutes on ice. The optimal time should be determined empirically.
-
Pellet the streptavidin beads by centrifugation and collect the supernatant containing the released protein.
-
Protocol 2: On-Bead Digestion of Photocleavably Biotinylated Proteins for Mass Spectrometry
This protocol is suitable for identifying proteins from a complex mixture that have been labeled with a PC-biotin reagent.
Materials:
-
Streptavidin-agarose beads with captured PC-biotinylated proteins (from Protocol 1)
-
Wash Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
UV lamp (365 nm)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Washing:
-
Wash the streptavidin beads with the captured proteins extensively with Wash Buffer to remove detergents and contaminants.
-
-
Reduction and Alkylation:
-
Resuspend the beads in Wash Buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Trypsin Digestion:
-
Add trypsin to the bead slurry (enzyme-to-protein ratio of approximately 1:50).
-
Incubate overnight at 37°C with shaking.
-
-
Photocleavage and Peptide Elution:
-
Pellet the beads and transfer the supernatant containing non-biotinylated peptides to a new tube (this fraction can be analyzed separately).
-
Wash the beads with Wash Buffer.
-
Resuspend the beads in a minimal volume of Wash Buffer.
-
Expose the bead slurry to a 365 nm UV lamp for 10-30 minutes on ice.
-
Pellet the beads and collect the supernatant containing the photocleaved, formerly biotinylated peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the eluted peptide solution with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
The peptides are now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for photocleavable biotinylation of proteins.
Caption: Logical diagram of using PC-biotin to study receptor trafficking.
Integration with Bioorthogonal Chemistry
The concept of a "this compound" reagent suggests the inclusion of a norbornene ("NB") group. Norbornene is a bioorthogonal handle that reacts specifically and rapidly with tetrazines in a bioorthogonal "click" reaction. This would enable a two-step labeling strategy:
-
Initial Labeling: The protein of interest is labeled with the "this compound-Biotin" reagent.
-
Secondary Labeling: The norbornene handle can then be reacted with a tetrazine-conjugated probe (e.g., a fluorescent dye, a drug molecule) for further functionalization.
This dual-labeling approach provides even greater versatility for complex experimental designs, allowing for both affinity capture (via biotin) and secondary labeling (via norbornene).
Disclaimer: The protocols provided are intended as a general guide. Optimization may be required for specific proteins and applications. Always refer to the manufacturer's instructions for specific reagents.
Application Notes and Protocols for PPC-NB Linker Conjugation to a Payload Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PPC-NB (pyridyl phosphine-based norbornene) linker is a versatile tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Its key feature is a glutathione-cleavable disulfide bond, designed to provide stability in systemic circulation and selective release of a payload in the reducing intracellular environment of target cells, which have significantly higher glutathione concentrations than the bloodstream.[1] This application note provides detailed protocols for the conjugation of a this compound linker to an amine-containing payload molecule, and subsequent in vitro characterization of the resulting conjugate.
The this compound linker is typically functionalized with a reactive group for conjugation to a payload. A common commercially available form features a p-nitrophenyl (PNP) carbonate group, which reacts with primary amines on payload molecules to form a stable carbamate linkage.[2][3]
Data Presentation
The following tables present example data for the characterization of a this compound-payload conjugate. Note: These are representative values and will vary depending on the specific payload, conjugation conditions, and analytical methods.
Table 1: Conjugation Efficiency of this compound Linker to a Peptide Payload
| Parameter | Value | Method |
| Reaction Time | 4 hours | RP-HPLC |
| Molar Ratio (Linker:Peptide) | 3:1 | RP-HPLC |
| Conjugation Efficiency | >90% | RP-HPLC |
| Drug-to-Linker Ratio | 1:1 | LC-MS |
Table 2: In Vitro Plasma Stability of this compound-Payload Conjugate
| Time (hours) | % Intact Conjugate (Human Plasma) | % Intact Conjugate (Mouse Plasma) | Method |
| 0 | 100 | 100 | LC-MS |
| 24 | 95 | 92 | LC-MS |
| 48 | 91 | 85 | LC-MS |
| 72 | 88 | 79 | LC-MS |
Table 3: Glutathione-Mediated Cleavage of this compound-Payload Conjugate
| Glutathione Conc. (mM) | Incubation Time (hours) | % Cleavage | Method |
| 10 | 2 | >95% | RP-HPLC |
| 1 | 2 | 45% | RP-HPLC |
| 0.1 | 2 | <5% | RP-HPLC |
Table 4: In Vitro Cytotoxicity of this compound-Payload Conjugate (MTT Assay)
| Cell Line | Target Antigen Expression | IC50 of Conjugate (nM) | IC50 of Free Payload (nM) |
| Cell Line A | High | 15 | 1 |
| Cell Line B | Low | 500 | 1.5 |
| Cell Line C | Negative | >1000 | 1.2 |
Experimental Protocols
Protocol 1: Conjugation of this compound Linker to an Amine-Containing Payload
This protocol describes the conjugation of a p-nitrophenyl carbonate-activated this compound linker to a payload molecule (e.g., peptide, small molecule) containing a primary amine.
Materials:
-
This compound linker with p-nitrophenyl carbonate activation group
-
Amine-containing payload molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Payload Preparation: Dissolve the amine-containing payload in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: a. To the payload solution, add DIPEA to a final concentration of 2-5 molar equivalents relative to the payload. b. Slowly add the dissolved this compound linker to the payload solution with gentle stirring. A typical molar ratio of linker to payload is 3:1 to 5:1. c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by RP-HPLC to assess completion.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the this compound-payload conjugate from unreacted components and byproducts using preparative RP-HPLC.[4][5] The choice of column and gradient will depend on the properties of the conjugate.
-
Characterization: a. Confirm the identity and purity of the conjugate using analytical RP-HPLC and LC-MS. b. Determine the concentration of the purified conjugate using UV-Vis spectrophotometry, if the payload has a distinct absorbance wavelength.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the this compound-payload conjugate in plasma.
Materials:
-
Purified this compound-payload conjugate
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system
Procedure:
-
Sample Preparation: Spike the this compound-payload conjugate into pre-warmed human or mouse plasma to a final concentration of 10-100 µg/mL. Prepare a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.
Protocol 3: Glutathione-Mediated Cleavage Assay
This protocol evaluates the cleavage of the disulfide bond within the this compound linker in the presence of glutathione (GSH).
Materials:
-
Purified this compound-payload conjugate
-
Reduced Glutathione (GSH)
-
PBS, pH 7.4
-
37°C incubator
-
RP-HPLC system
Procedure:
-
Reaction Setup: Prepare solutions of the this compound-payload conjugate (e.g., 1 mg/mL) in PBS containing varying concentrations of GSH (e.g., 10 mM, 1 mM, 0.1 mM, and a no-GSH control).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Analyze the samples directly by RP-HPLC to monitor the disappearance of the intact conjugate peak and the appearance of the cleaved payload peak.
-
Data Analysis: Calculate the percentage of cleavage at each time point and GSH concentration.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the cytotoxic activity of the this compound-payload conjugate on cancer cell lines.
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium
-
This compound-payload conjugate and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-payload conjugate and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Mandatory Visualizations
References
- 1. p-Nitrophenyl carbonate Wang resin Novabiochem® [sigmaaldrich.com]
- 2. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]
- 3. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Prep Payloads & Linkers – Scientific Poster [wuxibiologics.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPC-NB in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Poly(phosphorylcholine)-Nanobody Conjugates in Targeted Therapeutics
The targeted delivery of therapeutic agents to diseased cells while sparing healthy tissues remains a paramount goal in drug development. A novel and promising strategy in this endeavor is the development of Poly(phosphorylcholine)-Nanobody (PPC-NB) conjugates. This technology leverages the unique advantages of two distinct molecular entities: the biomimetic and "stealth" properties of poly(phosphorylcholine) (PPC) and the high specificity and small size of nanobodies (NBs).
PPC, a polymer that mimics the surface of red blood cells, imparts stealth characteristics to drug delivery systems, reducing immunogenicity and prolonging circulation time. This allows for enhanced accumulation at the target site through both passive (the Enhanced Permeability and Retention, or EPR, effect) and active targeting mechanisms. Nanobodies, derived from the variable domains of heavy-chain-only antibodies found in camelids, are the smallest known antigen-binding fragments. Their compact size (~15 kDa) facilitates deep tissue penetration, and they can be engineered to bind with high affinity and specificity to a wide range of disease-associated antigens, such as tumor-specific receptors.[1][2][3]
While the direct conjugation of PPC to nanobodies for drug delivery is an emerging field with limited specific examples in published literature, the principles and potential are strongly supported by research on conjugating PPC polymers to larger antibodies. A notable study demonstrated that site-oriented conjugation of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a derivative of PPC, to the antibody Trastuzumab enhanced its ability to cross the blood-brain barrier and deliver it to the brain.[4][5] This provides a strong proof-of-concept for the development of this compound systems.
These application notes and protocols will provide a comprehensive overview of the potential applications of this compound conjugates in targeted drug delivery, along with detailed, synthesized protocols for their preparation and evaluation.
Key Advantages of this compound Drug Delivery Systems
| Feature | Advantage | Rationale |
| Enhanced Biocompatibility | Reduced immunogenicity and opsonization. | The phosphorylcholine zwitterionic groups mimic the cell membrane, leading to a "stealth" effect that evades the immune system. |
| Prolonged Circulation Time | Increased plasma half-life of the therapeutic agent. | The hydrophilic PPC layer prevents rapid clearance by the reticuloendothelial system (RES). |
| Improved Tumor Penetration | Deeper access to solid tumors compared to larger antibody conjugates. | The small size of nanobodies allows for more efficient extravasation from blood vessels and diffusion through the dense tumor stroma. |
| High Target Specificity | Precise delivery of cytotoxic agents to cancer cells, minimizing off-target toxicity. | Nanobodies can be generated to bind with high affinity to tumor-specific antigens. |
| Versatile Drug Conjugation | Can be conjugated to a wide range of therapeutic payloads. | Various chemical strategies can be employed to attach small molecule drugs, toxins, or radionuclides to the this compound construct. |
Experimental Protocols
The following protocols describe a general methodology for the synthesis, drug conjugation, and in vitro evaluation of a this compound conjugate targeting the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
Protocol 1: Expression and Purification of Anti-EGFR Nanobody with a C-terminal Cysteine
This protocol is based on established methods for nanobody generation and purification.
1. Gene Synthesis and Cloning:
- Synthesize the DNA sequence encoding the anti-EGFR nanobody of interest.
- Incorporate a C-terminal LPETG sortase recognition motif followed by a hexahistidine (His6) tag and a single cysteine residue.
- Clone the synthesized gene into a suitable bacterial expression vector (e.g., pET-22b(+)).
2. Nanobody Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 1 mM IPTG and continue to grow the culture overnight at 25°C.
3. Periplasmic Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in ice-cold TES buffer (0.2 M Tris-HCl pH 8.0, 0.5 mM EDTA, 0.5 M sucrose).
- Perform osmotic shock by adding ice-cold 1:4 diluted TES buffer.
- Centrifuge to pellet the cell debris and collect the supernatant containing the periplasmic proteins.
4. Purification:
- Equilibrate a Ni-NTA affinity chromatography column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the periplasmic extract onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the nanobody with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Perform buffer exchange into PBS pH 7.4 using a desalting column.
- Assess purity by SDS-PAGE and concentration by measuring absorbance at 280 nm.
Protocol 2: Synthesis of Maleimide-Functionalized PMPC
1. PMPC Synthesis:
- Synthesize PMPC with a terminal hydroxyl group via atom transfer radical polymerization (ATRP) of 2-methacryloyloxyethyl phosphorylcholine (MPC).
2. Functionalization with a Maleimide Group:
- React the hydroxyl-terminated PMPC with N-(ε-Maleimidocaproic acid) N-hydroxysuccinimide ester (EMCS) in an anhydrous solvent (e.g., DMF) in the presence of a base catalyst (e.g., triethylamine).
- The reaction results in the formation of a stable ester linkage between the PMPC and the maleimide group.
- Purify the maleimide-functionalized PMPC by dialysis against deionized water and subsequent lyophilization.
- Confirm functionalization using ¹H NMR spectroscopy.
Protocol 3: Conjugation of Maleimide-PMPC to Cysteine-Tagged Nanobody
This protocol utilizes thiol-maleimide "click" chemistry for site-specific conjugation.
1. Reduction of Nanobody:
- Dissolve the purified nanobody in PBS.
- Add a 10-fold molar excess of a reducing agent (e.g., TCEP) to reduce any disulfide bonds involving the C-terminal cysteine.
- Incubate at room temperature for 1 hour.
2. Conjugation Reaction:
- Add a 5-fold molar excess of maleimide-functionalized PMPC to the reduced nanobody solution.
- Allow the reaction to proceed overnight at 4°C with gentle stirring.
3. Purification of this compound Conjugate:
- Purify the conjugate from unreacted PMPC and nanobody using size-exclusion chromatography (SEC).
- Monitor the elution profile by measuring absorbance at 280 nm.
- Collect and pool the fractions corresponding to the this compound conjugate.
- Confirm conjugation and purity by SDS-PAGE (a shift in molecular weight will be observed).
Protocol 4: Doxorubicin (DOX) Loading and Characterization
This protocol describes a method for conjugating a chemotherapeutic agent to the this compound construct.
1. DOX Conjugation:
- Utilize a pH-sensitive linker, such as a hydrazone linker, to conjugate DOX to the this compound.
- React the this compound with an excess of a bifunctional linker containing an NHS ester and a protected hydrazide.
- After purification, deprotect the hydrazide and react with the ketone group of doxorubicin under acidic conditions to form the hydrazone linkage.
2. Characterization:
- Drug Loading Content (DLC): Determine the amount of conjugated DOX by measuring its absorbance at 485 nm and comparing it to a standard curve. DLC (%) = (weight of loaded drug / weight of this compound-DOX) x 100.
- Drug Loading Efficiency (DLE): DLE (%) = (weight of loaded drug / weight of drug initially added) x 100.
- Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge of the final conjugate using Dynamic Light Scattering (DLS).
Protocol 5: In Vitro Evaluation of this compound-DOX
1. Cell Culture:
- Culture EGFR-positive (e.g., A431) and EGFR-negative (e.g., MCF-7) cancer cell lines in appropriate media.
2. Cellular Uptake:
- Label the this compound with a fluorescent dye (e.g., FITC).
- Incubate the cells with the fluorescently labeled this compound for various time points.
- Analyze cellular uptake by flow cytometry and visualize by confocal microscopy.
3. In Vitro Cytotoxicity:
- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of free DOX, this compound-DOX, and a non-targeted PPC-DOX control.
- After 72 hours, assess cell viability using an MTT or similar assay.
4. Drug Release:
- Incubate the this compound-DOX in buffers of different pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the endo-lysosomal environment).
- At various time points, collect aliquots and quantify the amount of released DOX by fluorescence spectroscopy.
Quantitative Data Summary
The following table presents hypothetical but expected quantitative data for a this compound-DOX conjugate based on published data for similar systems.
| Parameter | Expected Value | Method of Determination |
| Hydrodynamic Diameter | 30 - 50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to +5 mV | Dynamic Light Scattering (DLS) |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | UV-Vis Spectrophotometry |
| Drug Loading Efficiency (DLE) | 40 - 70% | UV-Vis Spectrophotometry |
| In Vitro Drug Release (24h) | < 20% at pH 7.4; > 70% at pH 5.0 | Fluorescence Spectroscopy |
| IC50 (EGFR-positive cells) | 2 - 5 µM | MTT Assay |
| IC50 (EGFR-negative cells) | > 20 µM | MTT Assay |
Visualizations
Signaling Pathway
Caption: Targeted inhibition of the EGFR signaling pathway by a this compound conjugate.
Experimental Workflow
References
- 1. Nanobodies Outperform Antibodies - Rapid Functionalization with Equal In Vivo Targeting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanobody Conjugates for Targeted Cancer Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanobody-Based Delivery Systems for Diagnosis and Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-oriented conjugation of poly(2-methacryloyloxyethyl phosphorylcholine) for enhanced brain delivery of antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-oriented conjugation of poly(2-methacryloyloxyethyl phosphorylcholine) for enhanced brain delivery of antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release Studies Using Ppc-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable protecting groups (PPGs) based on the ortho-nitrobenzyl (o-NB) moiety, hereafter referred to as Ppc-NB, are powerful tools for spatiotemporal control over the release of active molecules. These "caged compounds" remain inert until irradiated with a specific wavelength of light, typically in the UV-A range (350-420 nm), which triggers a photochemical reaction to release the active compound and a harmless byproduct.[1][2] This technology is particularly valuable in drug delivery, allowing for on-demand activation of therapeutics at a specific site and time, thereby minimizing off-target effects and enhancing therapeutic efficacy.
This document provides detailed application notes and protocols for conducting controlled release studies using this compound-conjugated molecules.
Mechanism of Action
The controlled release mechanism of this compound is based on a light-induced intramolecular rearrangement. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then rearranges to release the protected molecule (e.g., a drug) and forms a 2-nitrosobenzaldehyde byproduct.[2] The efficiency of this photocleavage is influenced by factors such as the irradiation wavelength, light intensity, the chemical nature of the protected molecule, and the solvent.[2]
Experimental Protocols
Protocol 1: Monitoring this compound Cleavage and Drug Release using UV-Vis Spectroscopy
This protocol describes how to monitor the kinetics of drug release from a this compound conjugate by observing changes in the UV-Vis absorption spectrum over time.
Materials:
-
This compound conjugated drug of interest
-
High-purity solvent (e.g., acetonitrile, DMSO, or an appropriate buffer)[3]
-
Quartz cuvette
-
UV-Vis spectrophotometer with an external port for a light source
-
UV lamp or LED light source (e.g., 365 nm)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound-drug conjugate in the chosen solvent. The concentration should be adjusted to yield an initial absorbance of approximately 1.0 at the irradiation wavelength to ensure optimal light absorption.
-
Initial Spectrum: Place the quartz cuvette containing the sample solution in the spectrophotometer and record an initial UV-Vis spectrum (t=0) before irradiation. This will serve as the baseline.
-
Photolysis: Irradiate the sample in the cuvette with the UV light source. If using an external lamp, ensure it is positioned to illuminate the entire sample. For kinetic studies, it is crucial to maintain a constant light intensity.
-
Real-Time Monitoring: At regular time intervals (e.g., every 1, 5, or 10 minutes), briefly interrupt the irradiation and record a new UV-Vis spectrum.
-
Data Analysis: The photocleavage reaction will result in changes in the absorption spectrum. Typically, the absorbance of the parent this compound conjugate will decrease, while the absorbance of the released drug and the nitrosobenzaldehyde byproduct will increase at their respective characteristic wavelengths. Plot the change in absorbance at a specific wavelength against time to determine the release kinetics.
Protocol 2: Quantification of Released Drug using High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method for separating and quantifying the parent this compound conjugate, the released drug, and any byproducts.
Materials:
-
This compound conjugated drug
-
Appropriate solvent for dissolution
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid)
-
UV light source (365 nm)
-
Photolysis-compatible vials
Procedure:
-
Method Development: Develop an HPLC method capable of resolving the this compound-drug conjugate from the free drug. This involves optimizing the mobile phase composition, flow rate, and detection wavelength.
-
Standard Curves: Prepare standard solutions of known concentrations for both the this compound-drug conjugate and the free drug to generate calibration curves for accurate quantification.
-
Sample Preparation: Dissolve the this compound-drug conjugate in a suitable solvent in a photolysis-compatible vial.
-
Initial Sample (t=0): Before irradiation, inject an aliquot of the solution into the HPLC to determine the initial concentration of the conjugate and confirm the absence of the free drug.
-
Photolysis: Irradiate the sample solution with the UV light source for a defined period. To study the release profile, take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
HPLC Analysis: Inject the aliquots from each time point into the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the this compound-drug conjugate and the free drug in the chromatograms. Using the calibration curves, calculate the concentration of both species at each time point. Plot the concentration of the released drug as a function of irradiation time to obtain a release profile.
Data Presentation
The quantitative data from controlled release studies should be summarized in tables for clear comparison.
Table 1: Photocleavage Kinetics of o-nitrobenzyl Derivatives
| Compound | Solvent | Irradiation Wavelength (nm) | Power (mW/cm²) | Irradiation Time (min) | Decomposition (%) | Apparent Rate Constant (k_app, s⁻¹) | Reference |
| O-o-nitrobenzyl O',O''-diethyl phosphate | CDCl₃ | 365 | 1.6 | 60 | 78 | 1.12 x 10⁻⁴ | |
| O-o-nitrobenzyl O',O''-diethyl phosphate | CDCl₃ | 365 | 3.5 | 60 | 84 | - | |
| 1-o-nitrophenylethyl tosylate | Dioxane-d₈ | 365 | 1.6 | 60 | - | 1.63 x 10⁻⁴ | |
| This compound-Boc-Gly on Silica Beads | PBS (pH 7.2) | - | - | 60 | >35 | - | |
| This compound-Boc-Gly on Silica Beads | PBS (pH 7.2) | - | 300 | 78 | - |
Table 2: Light-Dose Dependent Cytotoxicity of this compound-5-Fluorouracil on Gold Nanoparticles (Au_PCFU)
| Treatment Group | Irradiation Time (365 nm UV) | Cell Viability (%) |
| Au_PCFU (1 µM) | 0 min | ~100 |
| Au_PCFU (1 µM) | 1 min | ~80 |
| Au_PCFU (1 µM) | 6 min | ~50 |
| Au_PCFU (1 µM) | 15 min | ~20 |
| Data adapted from reference. Cell viability of MCF-7 cells was assessed 96 hours post-treatment. |
Mandatory Visualizations
Experimental Workflow
Photocleavage Mechanism
Signaling Pathway: Doxorubicin-Induced Apoptosis
Doxorubicin (Dox), a common anticancer agent, can be caged with a this compound linker for controlled release. Once released, Dox induces apoptosis in cancer cells through multiple signaling pathways, primarily involving the activation of stress kinases and the mitochondrial pathway.
References
Application Notes and Protocols for Ppc-NB in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. Ppc-NB is a glutathione-cleavable linker designed for use in ADC development. Its key feature is a disulfide bond that remains stable in the bloodstream but is efficiently cleaved in the intracellular environment of tumor cells, where the concentration of glutathione is significantly higher. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
These application notes provide a detailed overview of the use of this compound in the synthesis of ADCs, including experimental protocols, data presentation, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action of this compound Linker
The this compound linker's efficacy is based on the differential glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol. The intracellular concentration of GSH is approximately 1-10 mM, which is significantly higher than in the blood plasma (around 2-20 µM). This high intracellular GSH concentration facilitates the reduction and cleavage of the disulfide bond within the this compound linker, leading to the release of the cytotoxic payload inside the target cancer cell.
Application Notes and Protocols: Ppc-NB Functionalization of Nanoparticles for Light-Triggered Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted delivery of therapeutics to diseased sites with minimized off-target effects is a paramount goal in modern medicine. Nanoparticles have emerged as versatile carriers for therapeutic agents, offering advantages such as improved solubility of hydrophobic drugs, prolonged circulation times, and the potential for targeted delivery.[1][2][3] A significant advancement in this field is the development of stimuli-responsive nanoparticles that release their payload in response to specific triggers, such as light.[4] This approach, known as photodynamic therapy or light-triggered drug release, allows for precise spatiotemporal control over drug activation, enhancing therapeutic efficacy while reducing systemic toxicity.
At the heart of this technology are photocleavable linkers, which are chemical moieties that break apart upon exposure to light of a specific wavelength. The ortho-nitrobenzyl (ONB) group is a widely utilized photocleavable linker due to its high cleavage efficiency upon near-UV light irradiation. This document provides detailed protocols for the functionalization of nanoparticles with a novel photocleavable linker, "Ppc-NB" (Photocleavable ortho-Nitrobenzyl), for light-mediated drug delivery. This compound is a bifunctional linker designed with a terminal group for nanoparticle conjugation and a photolabile cage for drug attachment.
These application notes will cover the synthesis of the this compound linker, the subsequent functionalization of nanoparticles, comprehensive characterization of the resulting nanoconjugates, and a discussion of a relevant signaling pathway for cancer therapy applications.
Data Presentation
A critical aspect of nanoparticle formulation is the thorough characterization of their physicochemical properties. The following table summarizes the key parameters that should be assessed for this compound functionalized nanoparticles.
| Parameter | Method | Expected Outcome | Significance |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Monodisperse population with a defined size range (e.g., 50-150 nm) and spherical morphology. | Influences biodistribution, cellular uptake, and clearance. |
| Surface Charge | Zeta Potential Measurement | Negative or near-neutral surface charge. | Affects stability in biological media and interaction with cell membranes. |
| Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, HPLC | High DLC and EE values. | Determines the therapeutic dose carried by the nanoparticles. |
| Photocleavage Efficiency | HPLC, Mass Spectrometry | Efficient cleavage of the this compound linker and release of the drug upon light exposure. | Confirms the light-triggered release mechanism. |
| In Vitro Drug Release | Dialysis Method with and without light exposure | Sustained drug release under light irradiation and minimal leakage in the dark. | Demonstrates controlled release profile. |
| Stability | DLS and Zeta Potential over time in relevant media (e.g., PBS, serum) | Minimal changes in size and surface charge. | Ensures the integrity of the nanoparticles until they reach the target site. |
Experimental Protocols
Protocol 1: Synthesis of the this compound Linker
This protocol describes a plausible synthetic route for a bifunctional this compound linker, designed for nanoparticle conjugation and drug attachment. The synthesis involves the modification of a commercially available o-nitrobenzyl derivative.
Materials:
-
4-(Bromomethyl)-3-nitrobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Amine-terminated polyethylene glycol (NH2-PEG-COOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 4-(bromomethyl)-3-nitrobenzoic acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq.) portion-wise and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated ester.
-
-
Conjugation with PEG:
-
Dissolve the NHS-activated ester (1 eq.) and NH2-PEG-COOH (1 eq.) in anhydrous DMF.
-
Add TEA (2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Remove the solvent by vacuum distillation.
-
Purify the product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM:Methanol) to yield the this compound linker (Br-Ppc-NB-COOH).
-
-
Characterization:
-
Confirm the structure of the synthesized this compound linker using ¹H NMR and Mass Spectrometry.
-
Protocol 2: Functionalization of Nanoparticles with this compound and a Model Drug
This protocol details the conjugation of the this compound linker to amine-functionalized nanoparticles and the subsequent attachment of a model drug (e.g., Doxorubicin with a suitable linker).
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2)
-
Synthesized Br-Ppc-NB-COOH linker
-
A model drug with a hydroxyl or amine group for conjugation (e.g., Doxorubicin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Activation of this compound Linker:
-
Dissolve Br-Ppc-NB-COOH (1.5 eq. to amine groups on nanoparticles) in anhydrous DMF.
-
Add EDC (2 eq.) and NHS (2 eq.) to the solution.
-
Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Add the activated this compound linker solution to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Purify the this compound functionalized nanoparticles by dialysis against DMF to remove unreacted linker and coupling agents, followed by dialysis against deionized water.
-
Lyophilize the nanoparticles for storage.
-
-
Drug Conjugation:
-
The terminal bromo group on the this compound linker can be used to conjugate a drug containing a nucleophilic group (e.g., a thiol or amine). For a drug like Doxorubicin, a different conjugation strategy involving the drug's amine group and an activated ester on a modified this compound linker would be necessary. For this protocol, we will assume a model drug with a hydroxyl group that can react with the bromo group.
-
Disperse the this compound functionalized nanoparticles in a suitable solvent.
-
Add the model drug (excess) and a base (e.g., TEA).
-
Stir the reaction at room temperature for 24 hours.
-
Purify the drug-conjugated nanoparticles by extensive dialysis against a suitable solvent to remove the unreacted drug.
-
Lyophilize the final product.
-
Protocol 3: Characterization of this compound Functionalized Nanoparticles
Materials:
-
This compound functionalized nanoparticles
-
Deionized water
-
PBS
-
DLS instrument
-
Zeta potential analyzer
-
TEM and accessories
-
UV-Vis spectrophotometer
-
HPLC system
-
UV lamp (e.g., 365 nm)
Procedure:
-
Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the surface charge using the zeta potential analyzer.
-
-
Morphology:
-
Prepare a dilute suspension of the nanoparticles.
-
Place a drop of the suspension on a TEM grid and allow it to dry.
-
Observe the morphology and size of the nanoparticles under TEM.
-
-
Drug Loading:
-
Prepare a standard curve of the free drug using a UV-Vis spectrophotometer or HPLC.
-
Disperse a known amount of drug-loaded nanoparticles in a suitable solvent to dissolve them and release the drug.
-
Measure the drug concentration and calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
-
In Vitro Photorelease Study:
-
Disperse the drug-loaded nanoparticles in PBS (pH 7.4).
-
Place the suspension in a dialysis bag against a larger volume of PBS.
-
Irradiate one set of samples with a UV lamp (365 nm) for specific time intervals, while keeping a control set in the dark.
-
At predetermined time points, collect aliquots from the external buffer and measure the released drug concentration using UV-Vis or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.
Proposed Signaling Pathway for Targeted Cancer Therapy
The controlled release of a cytotoxic drug within a cancer cell can trigger various signaling pathways leading to apoptosis or cell cycle arrest. For instance, if the released drug is a DNA-damaging agent, it would activate the DNA damage response (DDR) pathway.
Mechanism of Action:
-
Cellular Uptake: this compound functionalized nanoparticles are internalized by cancer cells, potentially through enhanced permeability and retention (EPR) effect or active targeting if a targeting ligand is included.
-
Light-Triggered Drug Release: Upon irradiation with a specific wavelength of light, the this compound linker cleaves, releasing the cytotoxic drug into the cytoplasm or nucleus.
-
Induction of DNA Damage: The released drug interacts with cellular components. If it is a DNA intercalator or alkylating agent, it will cause DNA lesions.
-
Activation of DDR Pathway: The DNA damage is recognized by sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2.
-
Cell Cycle Arrest: Activated checkpoint kinases phosphorylate and activate p53, a tumor suppressor protein. p53 then transcriptionally activates genes like p21, which inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, providing time for DNA repair.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma, leading to the activation of caspases and programmed cell death.
References
- 1. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable Linkers | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Ppc-NB Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Photocleavable Linker-Norbornene (Ppc-NB) conjugation reactions, specifically utilizing thiol-ene chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation?
A1: this compound (Photocleavable Linker - Norbornene) conjugation is a bioconjugation technique used to link a molecule of interest to a norbornene-modified substrate through a photocleavable linker. This allows for the subsequent release of the conjugated molecule upon exposure to a specific wavelength of light. The conjugation is often achieved through a thiol-ene reaction, where a thiol group on the photocleavable linker reacts with the norbornene moiety.
Q2: My this compound conjugation reaction has a very low yield. What are the possible causes and solutions?
A2: Low conjugation yield can stem from several factors:
-
Suboptimal pH: The thiol-ene reaction is most efficient at a pH range of 6.5-7.5. Deviations from this range can significantly reduce the reaction rate. Ensure your buffer system is within this optimal pH.
-
Presence of reducing agents: Reagents like DTT or TCEP in your biomolecule preparation can interfere with the thiol-ene reaction. It is crucial to remove these agents, for instance, through dialysis or a desalting column, prior to conjugation.
-
Low reactant concentrations: The kinetics of the reaction are concentration-dependent. If your biomolecule or this compound linker concentration is too low, the reaction will proceed slowly. Consider concentrating your sample if possible.
-
Steric hindrance: The accessibility of the thiol or norbornene group can be limited by the surrounding molecular structure. Introducing a longer spacer arm on your linker might help to overcome steric hindrance.
-
Photoinitiator inefficiency: If you are using a photo-initiated thiol-ene reaction, ensure your photoinitiator is active and used at the recommended concentration. Also, verify that the light source emits at the correct wavelength to activate the initiator.
Q3: I am observing premature cleavage of my photocleavable linker during the conjugation reaction. How can I prevent this?
A3: Premature cleavage of the photocleavable linker is often caused by unintended exposure to light of the activating wavelength. To mitigate this:
-
Work in a dark environment: Perform all steps of the conjugation reaction under subdued lighting or in a dark room. Use amber-colored microcentrifuge tubes or wrap your reaction vessels in aluminum foil.
-
Use a specific light source: For photo-initiated conjugations, use a light source with a narrow wavelength range that is specific for the photoinitiator and not the photocleavable linker.
-
Check for chemical instability: Some photocleavable linkers may be sensitive to certain chemical conditions. Review the manufacturer's data sheet for any incompatibilities.
Q4: After conjugation, I see non-specific binding of my molecule to the substrate. What can I do?
A4: Non-specific binding can be a result of hydrophobic or electrostatic interactions. Here are some strategies to reduce it:
-
Add a blocking agent: Including a blocking agent like Bovine Serum Albumin (BSA) or casein in your washing buffers can help to block non-specific binding sites on your substrate.
-
Increase the salt concentration of your washing buffer: Increasing the ionic strength of your wash buffer can help to disrupt electrostatic interactions.
-
Incorporate a detergent: Adding a mild non-ionic detergent, such as Tween-20, to your washing buffers can help to reduce hydrophobic interactions.
Optimization of Thiol-Ene Conjugation Reaction Conditions
For successful this compound conjugation, optimizing the reaction parameters is crucial. The following table summarizes key quantitative data for the optimization of a photo-initiated thiol-ene conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The thiol-ene reaction is pH-dependent. A neutral pH is generally optimal. |
| Temperature | 4 - 37 °C | The reaction can be performed at room temperature or 4°C to maintain protein stability. |
| Molar Ratio (Thiol:Norbornene) | 1:1 to 1:5 | An excess of the norbornene-containing molecule can drive the reaction to completion. |
| Photoinitiator Concentration | 0.05 - 0.1% (w/v) | The optimal concentration depends on the specific photoinitiator used. |
| Light Source Wavelength | 365 nm or 405 nm | The wavelength should match the absorbance maximum of the photoinitiator. |
| Light Intensity | 10 - 20 mW/cm² | Higher intensity can speed up the reaction but may also increase the risk of photodamage. |
| Reaction Time | 5 - 30 minutes | Reaction time depends on the concentration of reactants and light intensity. |
Experimental Protocol: this compound Conjugation of a Protein
This protocol provides a general methodology for the conjugation of a thiol-containing photocleavable linker to a norbornene-functionalized protein.
Materials:
-
Norbornene-functionalized protein (1 mg/mL in PBS, pH 7.4)
-
Thiol-functionalized photocleavable linker (10 mM stock in DMSO)
-
Photoinitiator (e.g., LAP, 1% w/v stock in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
-
UV lamp (365 nm)
Procedure:
-
Prepare the protein solution: If necessary, exchange the buffer of the norbornene-functionalized protein solution to PBS, pH 7.4, using a desalting column to remove any interfering substances. Adjust the protein concentration to 1 mg/mL.
-
Add the photocleavable linker: To 1 mL of the protein solution, add the thiol-functionalized photocleavable linker to a final concentration of 1 mM. Mix gently by pipetting.
-
Add the photoinitiator: In a dark environment, add the photoinitiator to the reaction mixture to a final concentration of 0.05% (w/v).
-
Initiate the conjugation: Expose the reaction mixture to a 365 nm UV lamp with an intensity of 15 mW/cm² for 10 minutes on ice.
-
Purify the conjugate: Remove the excess, unreacted linker and photoinitiator by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterize the conjugate: Analyze the purified protein-Ppc-NB conjugate using SDS-PAGE and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failing this compound conjugation reaction.
Caption: Troubleshooting workflow for this compound conjugation reactions.
Reaction Mechanism: Photo-initiated Thiol-Ene Conjugation
The diagram below illustrates the mechanism of a photo-initiated thiol-ene reaction between a thiol-containing photocleavable linker and a norbornene-functionalized molecule.
Caption: Mechanism of photo-initiated thiol-ene conjugation.
Technical Support Center: Optimizing Ppc-NB Linker Stability in Plasma
Welcome to the technical support center for the Ppc-NB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound-conjugated molecules in plasma. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its cleavage mechanism?
The this compound (CAS: 1887040-81-4) is a glutathione-cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] Its chemical formula is C15H14N2O5S2.[2] The linker contains a disulfide bond that is susceptible to cleavage by reducing agents, primarily glutathione (GSH).[3] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the extracellular plasma environment (~5 µM), which is the basis for its targeted payload release mechanism.[3]
Below is a diagram illustrating the proposed glutathione-mediated cleavage of a this compound linker from a payload.
References
Technical Support Center: Troubleshooting Aggregation Issues
A Note on "Ppc-NB": Our initial search for "this compound" did not yield specific information regarding a particular molecule or experimental system. The following troubleshooting guide is based on common challenges and solutions for aggregation issues encountered in biomolecular research, particularly with proteins and other biologics. We encourage you to adapt this general guidance to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound aggregation in my experiments?
A1: Aggregation of biomolecules like proteins or peptides can manifest in several ways. The most common indicators include:
-
Visible Precipitation: You may observe cloudiness, flakes, or a pellet in your sample solution.
-
Changes in Spectroscopic Readings: An increase in light scattering can be detected by UV-Vis spectroscopy (typically as an increase in absorbance at higher wavelengths, e.g., 340 nm) or dynamic light scattering (DLS).
-
Inconsistent Assay Results: Aggregation can lead to a loss of biological activity, resulting in poor reproducibility and variability in your experimental data.
-
Chromatography Profile Alterations: Size-exclusion chromatography (SEC) might show the appearance of high-molecular-weight peaks or a decrease in the main monomeric peak.
Q2: What are the primary factors that can induce this compound aggregation?
A2: Aggregation is often triggered by a combination of intrinsic properties of the molecule and extrinsic environmental factors. Key drivers include:
-
Physicochemical Stress: Exposure to non-optimal pH, ionic strength, or temperature can destabilize the molecule.
-
Mechanical Stress: Agitation, vortexing, or pumping can introduce shear stress that leads to unfolding and aggregation.
-
High Concentrations: Increased molecular crowding can promote intermolecular interactions and aggregation.[1]
-
Presence of Interfaces: Interaction with air-liquid or solid-liquid interfaces (e.g., the surface of a vial or a chromatography resin) can induce conformational changes.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can be a significant source of stress for many biomolecules.
-
Presence of Contaminants or Impurities: Small molecules or other proteins can sometimes act as nucleation points for aggregation.
Troubleshooting Guide
Issue: I am observing unexpected precipitation in my this compound sample.
This is a common and critical issue that needs immediate attention to salvage your experiment and material. The following table outlines a systematic approach to troubleshoot and mitigate precipitation.
| Potential Cause | Suggested Troubleshooting Steps | Experimental Protocol |
| Incorrect Buffer Conditions (pH, Ionic Strength) | Verify the pH and ionic strength of your buffer. Perform a buffer screen to identify optimal conditions for solubility. | Buffer Screening Protocol: 1. Prepare a series of buffers with varying pH (e.g., in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).2. Exchange your this compound sample into each buffer using dialysis or a desalting column.3. Incubate samples under desired experimental conditions and monitor for precipitation visually and by measuring turbidity at 340 nm over time. |
| High Protein Concentration | Determine the critical concentration at which aggregation occurs. Dilute the sample to a concentration below this threshold. | Concentration Dependence Assay: 1. Prepare a dilution series of your this compound sample in the optimal buffer.2. Monitor each dilution for aggregation over time using DLS or SEC.3. Plot the aggregation rate or extent as a function of concentration to identify the critical concentration. |
| Temperature Instability | Assess the thermal stability of your this compound. Avoid temperatures that induce unfolding and aggregation. | Thermal Shift Assay (Differential Scanning Fluorimetry): 1. Mix your this compound sample with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).2. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.3. The melting temperature (Tm) is the point of maximum fluorescence, indicating protein unfolding. |
| Mechanical Stress | Handle samples gently. Avoid vigorous vortexing and use low-shear methods for mixing and pumping. | Gentle Handling Protocol: 1. For mixing, gently pipette the solution up and down or use a rocking platform instead of vortexing.2. When performing chromatography, use lower flow rates to minimize shear stress.3. If filtering, use a larger pore size filter if possible. |
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound aggregation issues.
Caption: A logical workflow for troubleshooting aggregation.
Signaling Pathway of Aggregation
While not a traditional signaling pathway, the process of protein aggregation can be conceptualized as a series of states. Understanding this pathway can help in designing strategies to prevent it.
Caption: The pathway from native monomer to aggregate.
This generalized guide should provide a solid foundation for addressing aggregation issues. For more specific advice, detailed information about the nature of "this compound" (e.g., is it a protein, a small molecule, a nanoparticle?) and the experimental conditions will be necessary.
References
Technical Support Center: Ppc-NB Conjugation
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals utilizing Proximity-induced Photo-crosslinking Norbornene (Ppc-NB) conjugation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your conjugation experiments.
Disclaimer
The term "this compound conjugation" is not a standardized nomenclature in peer-reviewed literature. This guide is constructed based on an interpretation of "Ppc" as Proximity-induced Photo-crosslinking and "NB" as Norbornene, drawing parallels from established bioconjugation techniques such as proximity-induced conjugation and photo-activated thiol-norbornene reactions.
Troubleshooting Guides
This section addresses common issues encountered during this compound conjugation, providing a systematic approach to identify and resolve them.
Issue 1: Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio of Reactants | Optimize the molar ratio of the this compound linker to the biomolecule. A typical starting point is a 5-20 fold molar excess of the linker. |
| Low Biomolecule Concentration | For efficient conjugation, a starting antibody concentration greater than 0.5 mg/ml is recommended.[1] If the concentration is too low, consider using an antibody concentration and clean-up kit.[1] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or nucleophiles (e.g., DTT) can compete with the conjugation reaction.[2] Buffer exchange into a non-interfering buffer like PBS is recommended. |
| Insufficient UV Exposure (for photo-crosslinking) | Ensure the UV lamp is at the correct wavelength (typically 365 nm) and intensity. Optimize the exposure time; insufficient time will lead to incomplete activation, while excessive exposure can damage the biomolecule. |
| Hydrolysis of Reactive Groups | If using NHS esters, ensure they are handled in anhydrous conditions to prevent hydrolysis.[3] |
| Incorrect pH of Reaction Buffer | The optimal pH for many conjugation reactions is crucial. For thiol-norbornene reactions, a pH of around 8 can improve efficiency.[4] |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically inaccessible. Consider engineering a more accessible conjugation site or using a longer linker. |
Issue 2: Non-Specific Conjugation or Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Hydrophobic linkers or payloads can lead to aggregation. Incorporating a hydrophilic spacer, such as PEG, into the linker design can mitigate this. |
| High Molar Excess of Linker | An excessive amount of linker can lead to multiple conjugations per biomolecule, potentially causing aggregation. Titrate the linker concentration to find the optimal balance. |
| Inappropriate Quenching of Reaction | Unreacted linkers can cause non-specific binding during storage or downstream applications. Add a quenching agent (e.g., N-acetyl cysteine for maleimide chemistry) to cap unreacted linkers. |
| Biomolecule Instability | The reaction conditions (pH, temperature, buffer) may be destabilizing the biomolecule. Ensure the conditions are within the biomolecule's stability range. |
Issue 3: Poor Purity of the Final Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Removal of Excess Reagents | Unconjugated linkers, payloads, and quenching agents must be removed. Size exclusion chromatography (SEC) is a common and effective method for this. |
| Presence of Aggregates | Aggregates can be removed by SEC. It is crucial to separate the desired conjugate from high molecular weight species. |
| Co-elution of Unconjugated Biomolecule | If the unconjugated biomolecule has similar properties to the conjugate, separation can be challenging. Hydrophobic interaction chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DAR). |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound conjugation?
A1: this compound conjugation is conceptualized as a two-step process. First, a this compound linker with a proximity-inducing moiety (e.g., an affinity peptide) binds non-covalently to a specific site on the target biomolecule. This brings a photo-activatable norbornene group into close proximity with a reactive residue on the biomolecule. Upon UV irradiation, the photo-activatable group forms a covalent bond with the biomolecule, achieving site-specific conjugation.
Q2: How can I optimize the reaction conditions for my specific biomolecule?
A2: Optimization is key to successful conjugation. We recommend a systematic approach:
-
Molar Ratio: Start with a 10-fold molar excess of the this compound linker and titrate up or down.
-
Reaction Time: For the proximity-binding step, incubate for 1-2 hours at 4°C. For the photo-crosslinking step, start with 15-30 minutes of UV exposure and adjust as needed.
-
Temperature: Proximity binding is typically performed at 4°C to minimize non-specific interactions. The photo-crosslinking step can often be performed at room temperature.
-
pH: A physiological pH of 7.4 is a good starting point, but some chemistries, like thiol-norbornene reactions, may benefit from a slightly alkaline pH of 8.
Q3: What analytical techniques are recommended for characterizing the final conjugate?
A3: A combination of techniques is recommended for comprehensive characterization:
-
UV-Vis Spectroscopy: To determine the concentration of the biomolecule and the drug-to-antibody ratio (DAR).
-
SDS-PAGE: To visualize the conjugate and confirm an increase in molecular weight compared to the unconjugated biomolecule.
-
Size Exclusion Chromatography (SEC): To assess the purity and quantify the percentage of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To separate and quantify species with different DARs.
-
Mass Spectrometry (LC-MS): To confirm the identity of the conjugate and determine the precise mass, which can be used to verify the DAR.
Q4: How should I store my this compound conjugate?
A4: Storage conditions depend on the stability of your biomolecule. As a general guideline, store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Buffer Exchange: Prepare the biomolecule by buffer exchanging into a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the biomolecule concentration is at least 0.5 mg/mL.
-
Linker Preparation: Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Proximity Binding: Add the desired molar excess of the this compound linker to the biomolecule solution. Incubate at 4°C for 1-2 hours with gentle mixing.
-
Photo-Crosslinking: Expose the reaction mixture to a UV lamp (e.g., 365 nm) for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Quenching (Optional but Recommended): If necessary, add a quenching agent to cap any unreacted groups on the linker.
-
Purification: Purify the conjugate using SEC or HIC to remove excess reagents and aggregates.
-
Characterization: Analyze the purified conjugate using UV-Vis, SDS-PAGE, and LC-MS to determine concentration, purity, and DAR.
| Parameter | Recommended Range |
| Biomolecule Concentration | 0.5 - 10 mg/mL |
| Linker Molar Excess | 5 - 20 fold |
| Proximity Binding Time | 1 - 4 hours |
| Proximity Binding Temperature | 4°C |
| UV Wavelength | 365 nm |
| UV Exposure Time | 10 - 60 minutes |
| Reaction pH | 7.2 - 8.0 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Preventing premature cleavage of Ppc-NB linker
Welcome to the technical support center for the Ppc-NB linker. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the premature cleavage of the this compound linker during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its intended cleavage mechanism?
The this compound linker is a cleavable linker primarily used in the development of Antibody-Drug Conjugates (ADCs). Its chemical structure contains two key functional groups: a disulfide bond and a p-nitrobenzyl ester. The intended and primary mechanism of cleavage is the reduction of the disulfide bond by glutathione (GSH), which is present at significantly higher concentrations inside cells compared to the bloodstream.[1][2][3] This differential in GSH concentration is designed to ensure specific payload release within the target cells.
Q2: What does "Ppc" and "NB" in this compound stand for?
Based on its chemical structure, "Ppc" likely refers to the pyridyl disulfide portion of the molecule, which is the reactive group that forms a disulfide bond with a thiol on the payload or antibody. "NB" refers to the nitrobenzyl group, which is part of the ester linkage.
Q3: What are the potential causes of premature cleavage of the this compound linker?
Premature cleavage of the this compound linker can occur through two main pathways:
-
Disulfide Bond Reduction: The disulfide bond can be prematurely reduced in the bloodstream by free thiols, such as cysteine, or by certain enzymes like thioredoxin and glutaredoxin.[4][5]
-
Ester Bond Hydrolysis: The ester bond in the linker is susceptible to hydrolysis, which can be catalyzed by plasma esterases or occur spontaneously, especially at non-physiological pH.
Q4: How can I improve the stability of my this compound-linked conjugate?
Several strategies can be employed to enhance the stability of your conjugate:
-
Introduce Steric Hindrance: Modifying the linker or the conjugation site to introduce steric hindrance around the disulfide bond can protect it from premature reduction.
-
Optimize pH: Maintaining a physiological pH (around 7.4) during storage and in experimental buffers is crucial to minimize ester hydrolysis.
-
Use High-Purity Reagents: Ensure the purity of your antibody, payload, and the this compound linker to avoid side reactions.
-
Proper Storage: Store the this compound linker and the final conjugate under recommended conditions (typically at low temperatures and protected from moisture) to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with the this compound linker.
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
Higher than expected levels of free payload detected in plasma over time.
-
Decrease in the drug-to-antibody ratio (DAR) of the ADC in circulation.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Thiol-Disulfide Exchange | Investigate: Analyze plasma samples for the presence of free thiols. Solution: Consider redesigning the linker to incorporate steric hindrance near the disulfide bond. This can be achieved by introducing bulky groups on the linker or selecting a conjugation site on the antibody that provides a more shielded environment. |
| Enzymatic Reduction | Investigate: Test the stability of the conjugate in the presence of purified thioredoxin or glutaredoxin. Solution: If enzymatic cleavage is significant, a linker redesign to be less of a substrate for these enzymes may be necessary. |
| Ester Hydrolysis | Investigate: Perform stability studies at different pH values to assess the rate of hydrolysis. Analyze for the presence of the hydrolyzed linker byproduct. Solution: Ensure all buffers are at a physiological pH (7.2-7.4). If esterase activity is suspected, consider using esterase inhibitors in in vitro assays (where appropriate) or redesigning the linker with a more stable bond, such as an amide. |
Issue 2: Low Conjugation Efficiency
Symptoms:
-
Low drug-to-antibody ratio (DAR) after the conjugation reaction.
-
Presence of a significant amount of unconjugated antibody.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| This compound Linker Instability | Investigate: Check the purity and integrity of the this compound linker stock. Solution: Use a fresh, high-purity batch of the linker. Store the linker under anhydrous conditions to prevent hydrolysis of the reactive group used for conjugation (e.g., an NHS ester if it's a precursor). |
| Suboptimal Reaction Conditions | Investigate: Review the pH, temperature, and reaction time of your conjugation protocol. Solution: Optimize the reaction pH (typically 7.2-8.0 for amine-reactive chemistry). Ensure the temperature is suitable for the reaction and avoid prolonged reaction times that could lead to linker degradation. |
| Reduced Antibody Reoxidation | Investigate: If conjugating to cysteines after disulfide reduction, check for re-oxidation of the thiols. Solution: Perform the conjugation reaction promptly after antibody reduction. Consider using a mild reducing agent and removing it efficiently before adding the linker. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound Linker
This protocol assumes the this compound linker is activated with an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues on the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester dissolved in a dry, polar, aprotic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a calculated molar excess of the this compound-NHS ester solution to the antibody solution. The molar ratio will depend on the desired DAR and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the ADC from unconjugated linker and other reaction components using SEC or TFF. Exchange the buffer into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound linked ADC in plasma by measuring the change in DAR or the amount of released payload over time.
Materials:
-
Purified ADC
-
Human or mouse plasma (citrate-anticoagulated)
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS analysis)
-
Analytical system (e.g., LC-MS for payload analysis or SEC-HPLC for DAR analysis)
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration of 100-200 µg/mL. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Preparation (for released payload analysis): Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.
-
Analysis:
-
Released Payload: Analyze the supernatant from step 3 by LC-MS to quantify the amount of free payload.
-
Intact ADC (DAR analysis): Analyze the plasma samples at each time point by SEC-HPLC to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
-
Data Interpretation: Plot the percentage of released payload or the average DAR against time to determine the stability of the ADC in plasma.
Visualizations
Caption: Intended cleavage mechanism of the this compound linker.
Caption: Troubleshooting workflow for premature this compound linker cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Ppc-NB Linker Purification: A Technical Support Center
For researchers and drug development professionals working with antibody-drug conjugates (ADCs), the purification of the final conjugate is a critical step to ensure safety and efficacy. The Ppc-NB linker, a glutathione-cleavable linker, presents a unique set of challenges during purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of ADCs synthesized with the this compound linker.
Troubleshooting Guide
This guide addresses common problems observed during the purification of this compound linked ADCs.
| Problem | Potential Cause | Recommended Solution |
| High Levels of Aggregates | The this compound linker, containing a nitrobenzyl group, can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[1][2] High drug-to-antibody ratio (DAR) can also exacerbate this issue.[1] | - Optimize Conjugation: Reduce the molar excess of the this compound linker-drug during the conjugation reaction to control the DAR. - Refine Purification: Implement Hydrophobic Interaction Chromatography (HIC) to separate aggregated species from the desired monomeric ADC.[1][3] A shallower gradient during HIC elution may improve resolution. - Formulation: Screen different buffer conditions (pH, excipients) post-purification to improve the long-term stability of the ADC. |
| Presence of Unconjugated Antibody | Incomplete conjugation reaction or inefficient removal of the unconjugated antibody during purification. | - Reaction Optimization: Increase the molar ratio of the linker-drug to antibody and/or extend the reaction time. - HIC Purification: The unconjugated antibody is less hydrophobic than the ADC and will elute earlier in a typical HIC gradient. Adjust the gradient to ensure a clear separation. |
| Excess Free Linker-Payload | Inadequate removal of the unreacted this compound linker-drug after the conjugation step. | - Initial Cleanup: Perform a desalting or buffer exchange step, such as tangential flow filtration (TFF) or size exclusion chromatography (SEC), immediately after conjugation to remove the bulk of small molecule impurities. - Polishing Step: Use SEC as a final polishing step to remove any remaining traces of free linker-payload. |
| Low Recovery of ADC | The hydrophobic nature of the this compound linker can lead to strong binding to the chromatography resin, especially in HIC, resulting in poor recovery. | - Resin Selection: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find one that provides adequate separation with good recovery. - Mobile Phase Modification: Lowering the salt concentration in the binding buffer or using a less chaotropic salt can weaken the interaction and improve recovery. The pH of the mobile phase can also influence recovery. |
| Linker Instability/Cleavage | Although designed to be cleaved by glutathione, the disulfide bond in the this compound linker could potentially be reduced by other agents present during purification, or the nitrobenzyl group could be sensitive to certain conditions. | - Avoid Reducing Agents: Ensure that all buffers and solutions used during purification are free from reducing agents like DTT or TCEP. - Control pH: Maintain a neutral to slightly acidic pH during purification to ensure the stability of the disulfide bond. - Light Protection: The nitrobenzyl group is known to be light-sensitive. Protect the ADC from light exposure throughout the purification process to prevent unintended cleavage or side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when purifying an ADC with a this compound linker?
A1: The main impurities include high molecular weight aggregates, unconjugated antibody, and residual free this compound linker-payload. The relative amounts of these will depend on the specifics of your conjugation reaction.
Q2: Which chromatographic techniques are most effective for purifying this compound linked ADCs?
A2: A multi-step approach is generally most effective. Hydrophobic Interaction Chromatography (HIC) is powerful for separating species with different drug-to-antibody ratios (DARs) and removing some aggregates. Size Exclusion Chromatography (SEC) is essential for removing high molecular weight aggregates and any remaining small molecule impurities like the free linker-payload.
Q3: How does the hydrophobicity of the this compound linker affect the purification process?
A3: The this compound linker contributes to the overall hydrophobicity of the ADC. This increased hydrophobicity is the basis for separation by HIC. However, excessive hydrophobicity, especially at high DARs, can lead to aggregation and potential challenges with product recovery from the HIC column. Careful optimization of HIC conditions is crucial.
Q4: Can the this compound linker be cleaved during the purification process?
A4: The disulfide bond in the this compound linker is designed to be cleaved by glutathione, which is present at high concentrations inside cells. During purification, it is important to avoid any reducing agents that could cleave this bond. Additionally, the nitrobenzyl component of the linker is known to be photocleavable, so it is crucial to protect your product from light throughout the purification process to prevent unintended degradation.
Q5: What is a typical Drug-to-Antibody Ratio (DAR) for an ADC, and how do I control it?
A5: An optimal DAR is typically between 2 and 4. A low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity and a higher propensity for aggregation. The DAR can be controlled by adjusting the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction.
Experimental Protocols
Protocol 1: Purification of this compound Linked ADC using Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline and may require optimization for your specific ADC.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Crude ADC mixture
-
Liquid Chromatography System
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Buffer A until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude ADC sample in Buffer A to a suitable concentration (e.g., 1-5 mg/mL).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material, including some unconjugated antibody.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Species will elute in order of increasing hydrophobicity (and therefore, increasing DAR).
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction.
Protocol 2: Aggregate and Impurity Removal using Size Exclusion Chromatography (SEC)
This protocol can be used as a polishing step after HIC.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable formulation buffer, pH 7.4
-
HIC-purified ADC fractions
-
Liquid Chromatography System
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Pool the desired ADC fractions from the HIC purification. Concentrate if necessary.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, which will be the main peak eluting before any smaller peaks from residual impurities.
-
Analysis: Analyze the collected main peak for purity and confirmation of aggregate removal using analytical SEC.
Visualizations
Caption: Workflow for the purification of this compound linked ADCs.
Caption: Troubleshooting logic for high aggregation in this compound ADC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Common Pitfalls in Bioconjugation with Photocleavable and Norbornene Moieties
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of photocleavable (PC) linkers and norbornene (Nb) moieties in bioconjugation. Given the potential ambiguity of the term "Ppc-NB," this resource addresses common challenges associated with both photocleavable systems (often based on o-nitrobenzyl, or "NB" groups) and norbornene-based ligation chemistries.
Frequently Asked Questions (FAQs): Photocleavable (PC) Linker Bioconjugation
Q1: My photocleavable linker is cleaving prematurely before I irradiate it. What could be the cause?
A1: Premature cleavage of photocleavable linkers, especially those based on o-nitrobenzyl, is a common issue. Several factors can contribute to this instability:
-
Linker Chemistry: Certain PC linkers are inherently more labile. For instance, linkers with electron-donating groups on the aromatic ring can be more susceptible to hydrolysis.[1] Thioacetal ortho-nitrobenzaldehyde (TNB) linkers, for example, can be vulnerable to strong oxidants or highly acidic conditions, which can lead to the self-immolation of the C-S bond.[2]
-
Ambient Light Exposure: While many PC linkers are designed to be cleaved by specific UV wavelengths (typically 300-365 nm), prolonged exposure to ambient laboratory light, which may contain UV components, can lead to gradual cleavage over time.[3] It is crucial to handle PC-linked conjugates in low-light conditions or using amber-colored tubes.
-
pH and Buffer Components: The stability of your linker can be pH-dependent. Some linkers may degrade under highly acidic or basic conditions. Additionally, certain buffer components could potentially react with the linker.
Q2: The efficiency of my photocleavage reaction is very low. How can I improve it?
A2: Low cleavage efficiency is often related to the irradiation conditions or the accessibility of the linker.
-
Incorrect Wavelength or Intensity: Ensure you are using the optimal UV wavelength for your specific PC linker. Most o-nitrobenzyl-based linkers cleave efficiently around 365 nm.[4] The intensity of the UV lamp and the distance to the sample are also critical; insufficient light energy will result in incomplete cleavage.[5]
-
Irradiation Time: The required irradiation time can vary from a few minutes to over an hour. It is essential to optimize the exposure time for your specific construct and experimental setup. You can perform a time-course experiment and analyze the cleavage products at different intervals.
-
Sample Concentration and Volume: High concentrations of the bioconjugate can lead to an "inner filter effect," where molecules on the surface absorb the UV light and prevent it from penetrating deeper into the solution. Try diluting your sample or irradiating in a smaller volume or a UV-transparent plate.
-
Steric Hindrance: The photocleavable moiety might be buried within the folded structure of the biomolecule, making it inaccessible to light. This can be a particular issue with large proteins.
Frequently Asked Questions (FAQs): Norbornene (Nb) Bioconjugation
This section is divided into the two most common norbornene reaction chemistries: inverse-electron-demand Diels-Alder (iEDDA) with tetrazines, and thiol-norbornene photo-click reactions.
Norbornene-Tetrazine Ligation
Q1: My norbornene-tetrazine reaction is very slow or incomplete. What are the common causes?
A1: While the norbornene-tetrazine ligation is known for its rapid kinetics, several factors can impede the reaction:
-
Low Reactant Concentrations: The reaction rate is concentration-dependent. If you are working with very dilute solutions of your biomolecule, the reaction will naturally be slower. If possible, increase the concentration of one or both reactants.
-
Temperature: While many norbornene-tetrazine reactions proceed quickly at room temperature, for less reactive pairs or in dilute conditions, increasing the temperature to 37°C or even higher can significantly accelerate the reaction. However, be mindful of the thermal stability of your biomolecule.
-
Steric Hindrance: The norbornene or tetrazine moiety may be located at a sterically hindered position on your biomolecules, preventing efficient reaction.
-
Tetrazine Stability: Some tetrazine derivatives can be unstable over long periods, especially at elevated temperatures or non-neutral pH. It's best to use freshly prepared tetrazine solutions.
Q2: I am observing non-specific labeling or side products in my norbornene-tetrazine reaction.
A2: The norbornene-tetrazine reaction is highly bioorthogonal, so non-specific labeling is rare but can occur.
-
Impure Reagents: Ensure the purity of your norbornene- and tetrazine-functionalized molecules. Impurities could potentially react with your biomolecule.
-
Hydrolysis of Tetrazine: While generally stable, some tetrazines can be susceptible to hydrolysis under certain conditions, leading to non-reactive species.
-
Cross-reactivity with other functional groups: Although rare, some highly reactive tetrazines might show minor reactivity towards other functional groups, especially at high concentrations and temperatures.
Thiol-Norbornene Photo-Click Chemistry
Q1: My thiol-norbornene hydrogel is not forming or is very weak.
A1: Issues with thiol-norbornene gelation are often related to the reaction components or initiation conditions.
-
Stoichiometry: The thiol-norbornene reaction proceeds via a step-growth mechanism, and the stoichiometry of thiol to norbornene groups is critical. An off-balance ratio can lead to incomplete crosslinking and a weak gel.
-
Photoinitiator Concentration: A sufficient concentration of a suitable photoinitiator is required to generate the radicals needed to start the reaction. Ensure the photoinitiator is soluble and active at the wavelength you are using.
-
Oxygen Inhibition: The radical-mediated thiol-ene reaction can be inhibited by oxygen. Degassing your solutions before polymerization can sometimes improve gelation.
-
Light Intensity and Exposure: Insufficient light intensity or exposure time will result in a low concentration of radicals and incomplete polymerization.
Q2: The properties of my thiol-norbornene hydrogel are not what I expected (e.g., too stiff or too soft).
A2: The mechanical properties of the resulting hydrogel are tunable by several factors:
-
Macromer Concentration: Increasing the weight percentage of the norbornene-functionalized polymer (e.g., PEG-Nor) will generally lead to a stiffer hydrogel.
-
Crosslinker Concentration: The concentration of the dithiol crosslinker also directly influences the crosslinking density and, therefore, the stiffness of the hydrogel.
-
Pendant Norbornene Groups: If your hydrogel has unreacted pendant norbornene groups, you can perform a secondary crosslinking step by adding more dithiol and re-exposing to light to increase stiffness.
Quantitative Data Summary
The following tables summarize key quantitative parameters for photocleavage and norbornene bioconjugation reactions.
Table 1: Typical Photocleavage Conditions for o-Nitrobenzyl-Based Linkers
| Parameter | Typical Value(s) | Notes |
| Cleavage Wavelength | 300 - 365 nm | Optimal wavelength can vary depending on the specific linker structure. |
| Irradiation Time | 5 - 60 minutes | Highly dependent on light intensity, sample concentration, and linker accessibility. |
| Quantum Yield (Φ) | 0.01 - 0.1 | Represents the efficiency of the photochemical reaction. |
| Typical Light Source | Black Ray UV lamp | Emission peak around 365 nm is commonly used. |
Table 2: Reaction Rates for Norbornene-Tetrazine Ligation
| Dienophile | Tetrazine Derivative | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 25 | ~1 | |
| Norbornene | PEG₃ₖ-Tz | Room Temp | 90% conversion after 3h | |
| Norbornene | PEG₃ₖ-Tz | 80 | 90% conversion after 12 min |
Experimental Protocols
Protocol 1: General Workflow for Bioconjugation and Photocleavage
-
Conjugation:
-
Dissolve your biomolecule and the photocleavable linker reagent in a suitable buffer (e.g., PBS, pH 7.4).
-
Mix the components at the desired molar ratio.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Quantification of Conjugation:
-
Determine the degree of labeling using UV-Vis spectrophotometry, HPLC, or mass spectrometry.
-
-
Photocleavage:
-
Place the purified conjugate in a UV-transparent vessel (e.g., quartz cuvette or 96-well plate).
-
Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined optimal time.
-
-
Analysis of Cleavage:
-
Analyze the reaction mixture by SDS-PAGE, HPLC, or mass spectrometry to confirm the release of the conjugated molecule.
-
Protocol 2: Norbornene-Tetrazine Ligation for Protein Labeling
-
Preparation of Reactants:
-
Dissolve the norbornene-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.
-
Prepare a stock solution of the tetrazine-fluorophore conjugate in an organic solvent like DMSO.
-
-
Ligation Reaction:
-
Add the tetrazine-fluorophore solution to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes. For slower reactions, incubation at 37°C may be beneficial.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from the excess tetrazine-fluorophore using a desalting column or SEC.
-
-
Analysis:
-
Confirm successful labeling by analyzing the purified protein using SDS-PAGE with fluorescence imaging and/or mass spectrometry.
-
Visualizations
References
- 1. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Photocleavable PC linker [biosyn.com]
Ppc-NB stability issues and how to solve them
A comprehensive resource for researchers, scientists, and drug development professionals on the stability and handling of Ppc-NB (Neuroprotectin-B).
Disclaimer: The term "this compound" is not a universally recognized scientific nomenclature. For the purpose of this guide, we have assumed "this compound" to be a hypothetical neuroprotective peptide mimetic, designated as Neuroprotectin-B . The following information is based on established principles of peptide and small molecule stability and is intended to serve as a practical guide for researchers working with similar compounds.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
Identifying and Mitigating this compound Degradation
| Symptom/Observation | Potential Cause(s) | Recommended Actions |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use analytical methods like HPLC to check the purity of stock and working solutions.[1][2] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light.[3][4] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the this compound solution (e.g., color change, precipitation, cloudiness). | Chemical instability, oxidation, hydrolysis, or aggregation.[5] | 1. Optimize Solvent and pH: Ensure the pH of the buffer is within the optimal range for this compound stability (typically pH 5-6 for peptides). Consider the use of alternative, compatible solvents if solubility is an issue. 2. Control Temperature: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Keep solutions chilled during experiments where possible. |
| Precipitation upon reconstitution or dilution in aqueous buffer. | Poor solubility of the hydrophobic peptide; aggregation. | 1. Modify Reconstitution Protocol: Dissolve the lyophilized peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before slowly adding it to the aqueous buffer with gentle mixing. 2. Incorporate Stabilizing Excipients: Consider the addition of excipients such as arginine to increase solubility or non-ionic surfactants to prevent aggregation. |
| Batch-to-batch variability in experimental outcomes. | Inconsistent quality or degradation of different batches of the compound. | 1. Quality Control Each Batch: Perform analytical validation (e.g., HPLC, mass spectrometry) on each new batch of this compound to confirm identity and purity before use. 2. Standardize Handling Procedures: Ensure that all personnel are following the same standardized protocols for storage, reconstitution, and preparation of working solutions. |
Quantitative Stability Data for this compound
The following table summarizes the stability of a typical batch of this compound under various conditions, as determined by RP-HPLC analysis.
| Condition | Incubation Time | Percent Remaining Intact this compound | Observations |
| Lyophilized Powder at -20°C | 12 months | >99% | Highly stable. |
| Lyophilized Powder at 4°C | 3 months | >98% | Stable for short-term storage. |
| Aqueous Solution (pH 7.4) at 37°C | 24 hours | ~65% | Significant degradation observed. |
| Aqueous Solution (pH 5.5) at 37°C | 24 hours | ~92% | Improved stability in acidic conditions. |
| Aqueous Solution (pH 5.5) at 4°C | 7 days | >95% | Recommended for short-term storage of reconstituted peptide. |
| Solution in 10% DMSO at 4°C | 1 month | >97% | Enhanced stability in a co-solvent system. |
| After 5 Freeze-Thaw Cycles | N/A | ~85% | Degradation is evident; avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method for determining the stability of this compound in a given buffer over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Lyophilized this compound
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution: Reconstitute a known amount of lyophilized this compound in an appropriate solvent (e.g., sterile water or a minimal amount of DMSO followed by dilution) to a final concentration of 1 mg/mL.
-
Incubation: Dilute the this compound stock solution to the final experimental concentration (e.g., 100 µg/mL) in the experimental buffer. Aliquot the solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate the vials under the desired experimental conditions (e.g., 37°C).
-
Sample Collection: At each time point, take one vial and immediately quench any further degradation by freezing at -80°C or by adding an equal volume of Mobile Phase B and mixing.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample from each time point.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Calculate the peak area for the intact this compound at each time point.
-
Determine the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Protocol 2: Reconstitution and Handling of this compound for Cell-Based Assays
This protocol provides best practices for reconstituting and handling this compound to ensure its stability and efficacy in cell culture experiments.
Materials:
-
Lyophilized this compound in a sealed vial
-
Sterile, high-purity solvent (e.g., sterile water, DMSO, or 0.1% acetic acid, depending on peptide characteristics)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 1 mM).
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing.
-
-
Aliquoting:
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For immediate use, the stock solution can be kept at 4°C for a limited time, as determined by stability studies (see Protocol 1).
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot.
-
Dilute the stock solution to the final working concentration in your pre-warmed cell culture medium immediately before adding it to the cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for lyophilized this compound? A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a desiccated environment. Protect from light by storing in an amber vial or a dark container.
Q2: My this compound solution appears cloudy. What should I do? A2: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility. This can be caused by a high concentration of hydrophobic residues, the pH of the solution being close to the peptide's isoelectric point, or improper reconstitution. Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer. Using additives like arginine or altering the pH may also help.
Q3: How many times can I freeze and thaw my this compound stock solution? A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to significant degradation of the peptide. The best practice is to aliquot the stock solution into single-use volumes after reconstitution and freeze them. Thaw only one aliquot at a time for each experiment.
Q4: Can I dissolve this compound directly in my cell culture medium? A4: While convenient, this is generally not recommended for creating a stock solution. Cell culture media are complex mixtures containing salts and other components that can affect peptide stability and solubility. It is better to reconstitute this compound in a simpler solvent (like sterile water or DMSO) to create a concentrated stock, which can then be diluted into the cell culture medium just before use.
Q5: How can I confirm that my this compound is still active? A5: The most direct way to confirm bioactivity is to include a positive control in your experiments. Analytically, you can assess the integrity of the peptide using techniques like RP-HPLC to check for degradation products or mass spectrometry to confirm the correct molecular weight.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound over time.
Hypothetical Neuroprotective Signaling Pathway of this compound
Caption: Plausible signaling cascade initiated by this compound.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Ppc-NB In Vivo Performance Technical Support Center
Welcome to the technical support center for Ppc-NB, a novel nanoparticle-based drug delivery platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo performance of this compound formulations. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound formulation shows rapid clearance from circulation in vivo. How can I improve its stability and circulation half-life?
Rapid clearance of nanoparticles is often due to opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1] Surface modification is a key strategy to address this.
Recommended Solution: PEGylation
Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used method to increase circulation time.[2][3][4] PEG creates a hydrophilic shield that reduces protein adsorption (opsonization), thereby decreasing MPS uptake.[1]
Experimental Protocol: this compound PEGylation
-
Reagent Preparation:
-
Dissolve this compound nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of activated PEG derivative (e.g., NHS-PEG, Maleimide-PEG) at a desired concentration. The choice of reactive group on the PEG will depend on the available functional groups on the this compound surface.
-
-
Conjugation Reaction:
-
Mix the this compound suspension with the activated PEG solution at a specific molar ratio. Common starting ratios of this compound to PEG range from 1:10 to 1:100.
-
Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted PEG by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Confirm successful PEGylation using techniques like Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and Zeta Potential measurement to assess changes in surface charge.
-
Quantify the amount of conjugated PEG using methods like colorimetric assays (e.g., for specific functional groups) or by incorporating a fluorescently labeled PEG.
-
Quantitative Data: Effect of PEGylation on Nanoparticle Circulation
| Formulation | PEG Molecular Weight (kDa) | Circulation Half-life (t½) in hours | Reference |
| Unmodified Nanoparticles | - | ~0.5 - 2 | |
| PEGylated Nanoparticles | 2 | ~10 - 18 | |
| PEGylated Nanoparticles | 5 | ~24 - 48 | |
| PEGylated Nanoparticles | 10 | > 48 |
Workflow for Improving this compound Circulation Time
Caption: Workflow for enhancing this compound circulation via PEGylation.
2. How can I improve the targeting of this compound to specific tissues or cells to enhance therapeutic efficacy and reduce off-target effects?
Active targeting strategies involve modifying the nanoparticle surface with ligands that bind to specific receptors overexpressed on target cells.
Recommended Solution: Ligand Conjugation
Attaching targeting moieties such as antibodies, peptides, or small molecules can significantly improve the accumulation of this compound at the desired site.
Experimental Protocol: Antibody Conjugation to this compound
-
This compound Surface Activation:
-
If the this compound surface has carboxyl groups, activate them using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry to form a stable amine-reactive NHS ester.
-
-
Antibody Preparation:
-
Prepare the targeting antibody in a suitable buffer (e.g., amine-free buffer like PBS).
-
-
Conjugation:
-
Add the prepared antibody to the activated this compound suspension. The primary amine groups on the antibody will react with the NHS esters on the this compound surface to form a stable amide bond.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the antibody-conjugated this compound using size exclusion chromatography or dialysis to remove unconjugated antibodies and other reagents.
-
-
Validation:
-
Confirm successful conjugation using techniques like SDS-PAGE (to observe a shift in the band corresponding to the conjugated nanoparticle) or ELISA (to detect the presence of the antibody on the nanoparticle surface).
-
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of targeted this compound.
3. My this compound formulation is causing toxicity in vivo. What are the potential causes and how can I mitigate them?
In vivo toxicity can arise from the inherent properties of the nanoparticle material, the encapsulated drug, or the degradation products.
Troubleshooting Steps:
-
Assess Material Biocompatibility:
-
Ensure that the core materials of this compound are biocompatible. Polylactic-co-glycolic acid (PLGA) is an example of a biodegradable and biocompatible polymer commonly used in nanoparticle formulations.
-
-
Evaluate Drug Loading and Release:
-
High initial burst release of the encapsulated drug can lead to acute toxicity. Modifying the formulation to achieve a more sustained release profile can help. This can be done by altering the polymer composition or the drug-to-polymer ratio.
-
-
Investigate Surface Charge:
-
Positively charged nanoparticles can interact non-specifically with negatively charged cell membranes, leading to cytotoxicity. Aim for a neutral or slightly negative surface charge for better in vivo tolerance. PEGylation can also help in shielding surface charge.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Seed cells (e.g., a relevant cell line for your application or a standard line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of your this compound formulation (and appropriate controls, including empty nanoparticles and the free drug).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Quantitative Data: Impact of Surface Modification on Cytotoxicity
| Nanoparticle Formulation | Surface Charge (mV) | Cell Viability (%) at 100 µg/mL | Reference |
| Cationic Nanoparticles | +30 to +40 | < 50% | |
| Anionic Nanoparticles | -20 to -30 | > 80% | |
| PEGylated Nanoparticles | -5 to +5 | > 90% |
4. I am observing an immune response to my this compound formulation. How can I make it less immunogenic?
Nanoparticles can be recognized by the immune system, leading to an inflammatory response and accelerated clearance.
Recommended Strategies:
-
PEGylation: As mentioned for improving circulation, PEGylation is also highly effective at reducing immunogenicity by shielding the nanoparticle surface from immune cells and opsonins.
-
Use of "Self" Markers: Coating nanoparticles with cell membranes from the host (e.g., red blood cell membranes) can camouflage them from the immune system.
-
Control of Particle Size: Nanoparticles in the size range of 50-200 nm generally exhibit lower immunogenicity compared to very small (<20 nm) or very large (>500 nm) particles.
Logical Relationship of Factors Influencing Immunogenicity
Caption: Factors influencing this compound immunogenicity and mitigation strategies.
References
- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. PEGylation improves the therapeutic potential of dimerized translationally controlled tumor protein blocking peptide in ovalbumin-induced mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Ppc-NB Reaction Byproducts and Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts and their removal following a Ppc-NB reaction. For the purposes of this guide, we will address two likely interpretations of the "this compound" reaction:
-
A reaction involving a photolabile protecting group (Ppc) , with a focus on the common nitrobenzyl (NB) caging group, which is a widely used photolabile protecting group.
-
A bioconjugation reaction where a molecule functionalized with a photolabile protecting group (Ppc) is ligated to a norbornene (NB) moiety , followed by the removal of the Ppc group.
The primary focus of the troubleshooting section will be on the cleavage of the photolabile protecting group, as this is the step that generates significant byproducts requiring removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts of a this compound reaction, specifically when using a nitrobenzyl-based photolabile protecting group?
A1: The most common byproduct generated during the photolytic cleavage of a 2-nitrobenzyl-based photolabile protecting group is a 2-nitrosobenzaldehyde or a related nitrosoketone derivative.[1][2][3][4] This byproduct is formed through a Norrish Type II photoreaction mechanism.
Q2: Are the byproducts from the removal of photolabile protecting groups harmful to my experiment?
A2: Yes, they can be. The nitrosoaldehyde byproducts are not only potentially toxic to biological samples, but they can also interfere with the photoreaction itself by absorbing light at the same wavelength used for deprotection.[1] This can lead to incomplete deprotection and lower yields of your desired product.
Q3: My compound seems to be deprotecting before I even start the photolysis. What could be the cause?
A3: This is a common issue known as premature deprotection. The primary cause is exposure to ambient light, especially direct sunlight. Many photolabile protecting groups are sensitive enough to be cleaved by the UV component of laboratory lighting or sunlight.
Q4: What are the general strategies for removing byproducts after the photolytic cleavage of a Ppc group?
A4: The most common and effective method for removing byproducts from the desired deprotected molecule is High-Performance Liquid Chromatography (HPLC) . Other purification techniques such as flash chromatography may also be applicable depending on the scale and nature of your compounds. In some cases, the use of scavengers during the photolysis reaction can help to trap reactive byproducts.
Q5: Are there any additives I can use during the photolysis to improve the yield and minimize side reactions?
A5: Yes. For some photodeprotection reactions, particularly those that generate reactive aldehyde byproducts, the addition of a scavenger like semicarbazide can improve yields by trapping these byproducts. Additionally, for sensitive substrates, an antioxidant such as dithiothreitol (DTT) can be included to prevent oxidative damage.
Troubleshooting Guides
Issue 1: Low Yield of Deprotected Product
| Possible Cause | Troubleshooting Step |
| Incomplete Photolysis | - Ensure the wavelength of your light source matches the absorption maximum of the photolabile protecting group. - Increase the irradiation time or the intensity of the light source. - Check the concentration of your sample; highly concentrated samples may experience an "inner filter" effect where the outer layer of the solution absorbs most of the light. |
| Byproduct Interference | - The photogenerated nitroso-byproduct can absorb at the same wavelength as your protected compound. Consider using a purification step mid-photolysis if possible, or use a scavenger to remove the byproduct as it is formed. |
| Degradation of Product | - Your deprotected product may be sensitive to the irradiation conditions. Try reducing the exposure time or using a filter to remove shorter, more damaging wavelengths. - For biological samples, ensure the temperature is controlled during photolysis. |
| Incorrect Solvent | - The choice of solvent can be critical for the efficiency of some photolytic cleavages. Consult the literature for the optimal solvent for your specific photolabile protecting group. |
Issue 2: Presence of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Photodegradation of Byproducts | - The primary nitroso-byproduct can itself undergo further photochemical reactions, leading to a complex mixture of secondary byproducts. Minimize irradiation time to what is necessary for complete deprotection of your starting material. |
| Reaction with Scavengers | - If you are using scavengers, they may form adducts with your starting material or product. Run a control reaction without the scavenger to identify these potential side products. |
| Oxidation | - The excited state of the photolabile protecting group or the irradiation itself can generate reactive oxygen species. Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant like DTT can also be beneficial. |
Quantitative Data Summary
The following table summarizes typical yields for the deprotection of commonly used photolabile protecting groups. Note that yields are highly dependent on the substrate, solvent, and irradiation conditions.
| Photolabile Protecting Group | Functional Group Protected | Typical Deprotection Yield | Key Byproduct | Reference |
| 2-Nitrobenzyl | Carboxylates, Phosphates, Amines | >95% (under optimal conditions) | 2-Nitrosobenzaldehyde | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylates, Amines | High | 4,5-Dimethoxy-2-nitrosobenzaldehyde | |
| Phenacyl | Carboxylates, Phosphates | Good | Acetophenone |
Experimental Protocols
Protocol 1: General Procedure for Photolytic Deprotection
-
Sample Preparation: Dissolve the Ppc-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be optimized to ensure efficient light penetration.
-
Inert Atmosphere (Optional): For sensitive compounds, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Addition of Scavengers/Antioxidants (Optional): If required, add a scavenger (e.g., 1.1 equivalents of semicarbazide) or an antioxidant (e.g., 1-5 mM DTT).
-
Irradiation: Irradiate the solution with a light source of the appropriate wavelength (e.g., 365 nm for nitrobenzyl groups). The reaction vessel should be made of a material that is transparent to the chosen wavelength (e.g., quartz for UV irradiation). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by HPLC or flash chromatography to separate the desired deprotected product from the photogenerated byproducts.
Protocol 2: HPLC Purification of the Deprotected Product
-
Column Selection: Choose a reverse-phase HPLC column (e.g., C18) suitable for the polarity of your compound.
-
Mobile Phase: A typical mobile phase for the separation of small organic molecules is a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Optimization: Develop a gradient elution method that provides good separation between your desired product and the major byproduct (e.g., the nitrosobenzaldehyde derivative).
-
Fraction Collection: Collect the fractions corresponding to the peak of your purified product.
-
Solvent Removal: Remove the HPLC solvent, typically by lyophilization or rotary evaporation, to yield the purified product.
Visualizations
Caption: Formation of byproducts during photolytic deprotection.
Caption: General workflow for the removal of reaction byproducts.
References
Validation & Comparative
A Head-to-Head Comparison of Ppc-NB and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of a specific glutathione-cleavable linker, Ppc-NB, and non-cleavable linkers, supported by available experimental data and detailed methodologies for key comparative assays.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between this compound and non-cleavable linkers lies in their payload release mechanisms.
This compound (a Glutathione-Cleavable Linker): This cleavable linker is designed to be stable in the systemic circulation, where glutathione (GSH) concentrations are low. Upon internalization into a tumor cell, where the concentration of GSH is significantly higher, the disulfide bond within the this compound linker is reduced, leading to the release of the cytotoxic payload. This targeted release mechanism can contribute to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific chemical trigger for payload release.[1] The release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1] This process releases the payload still attached to the linker and a single amino acid residue. This released complex is typically charged and membrane-impermeable, thus limiting the bystander effect.[2]
At a Glance: Key Differences
| Feature | This compound (Glutathione-Cleavable) | Non-Cleavable Linkers |
| Release Mechanism | Intracellular reduction by glutathione | Lysosomal degradation of the antibody |
| Bystander Effect | Potentially significant, depending on payload permeability | Generally limited or absent |
| Plasma Stability | Designed for high stability, but potential for premature release exists | Generally very high |
| Payload Released | Unmodified payload | Payload-linker-amino acid complex |
| Applicability | Heterogeneous tumors, tumors with high GSH levels | Homogeneous tumors, highly potent payloads requiring stringent containment |
Quantitative Data Summary
The following tables summarize available quantitative data for ADCs utilizing cleavable (glutathione-sensitive) and non-cleavable linkers. It is important to note that direct head-to-head comparative studies using the same antibody, payload, and experimental conditions are limited in the public domain. Therefore, the data presented is a compilation from various studies and should be interpreted with caution.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| Linker Type | ADC Configuration | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Non-Cleavable | anti-HER2-SMCC-DM1 | HCC1954 | HER2 | 17.2 | [3][4] |
| Non-Cleavable | anti-HER2-SMCC-DM1 | MDA-MB-468 | HER2 (negative) | 49.9 | |
| Cleavable (vc-MMAE) | Anti-TF-vc-MMAE | High TF expressing cell lines | Tissue Factor | 1.15 | |
| Cleavable (vc-MMAE) | Anti-TF-vc-MMAE | Low TF expressing cell lines | Tissue Factor | >100 |
Plasma Stability
Plasma stability is crucial to minimize premature payload release and associated off-target toxicity.
| Linker Type | ADC Configuration | Species | Incubation Time | % Intact ADC / % Released Payload | Reference |
| Non-Cleavable | Ab095–mc–MMAF | Mouse | 4.5 days | 0.02–0.03% of total MMAF released | |
| Non-Cleavable | Site-specifically conjugated MMAD | Mouse | 4.5 days | Stable across most sites | |
| Cleavable (vc-MMAE) | Trastuzumab-vc-MMAE | Rat | 7 days | Decrease in payload concentration over time | |
| Cleavable (vc-MMAE) | Set of 15 ADCs | Mouse | 6 days | ~25% free MMAE released |
Note: Specific quantitative plasma stability data for a this compound linked ADC was not found in the initial searches. The data for the vc-MMAE linker illustrates the stability profile of a cleavable linker.
In Vivo Efficacy
Tumor growth inhibition (TGI) is a measure of the antitumor activity of a treatment in preclinical xenograft models.
| Linker Type | ADC Configuration | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Non-Cleavable | anti-TENB2 ADC | LuCaP96.1 (Prostate) | 3 mg/kg | Significant tumor growth inhibition | |
| Non-Cleavable | C16 Site I-PEG6-C2-MMAD | BxPC3 (Pancreatic) | 10 mg/kg, single dose | Significant in vivo efficacy | |
| Cleavable (vc-MMAE) | Erbitux-vc-PAB-MMAE | A549 (Lung) | - | Significantly inhibited tumor growth | |
| Cleavable (NGR-Peptide) | NGR-Dau Conjugate 1 | Kaposi's Sarcoma | 10 mg/kg | 37.7% |
Note: Direct comparative in vivo efficacy data for a this compound linked ADC versus a non-cleavable ADC was not available in the searched literature.
Signaling Pathways and Experimental Workflows
Drug Release Mechanisms
Caption: Mechanisms of payload release for this compound and non-cleavable linkers.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with this compound and non-cleavable linkers against target cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7)
-
Complete cell culture medium
-
ADCs with this compound and non-cleavable linkers
-
Unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of ADCs or control antibody. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs with this compound and non-cleavable linkers in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line (e.g., NCI-N87 gastric cancer cells)
-
Matrigel
-
ADCs with this compound and non-cleavable linkers
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, non-cleavable ADC). Administer the treatments intravenously (i.v.) at a predetermined dose and schedule (e.g., a single dose of 10 mg/kg).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the TGI for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed differences.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. This compound, as a glutathione-cleavable linker, offers the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. Non-cleavable linkers, on the other hand, provide exceptional plasma stability and a more restricted, cell-autonomous killing mechanism, which can be beneficial for highly potent payloads. The optimal choice depends on various factors, including the target antigen expression, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols provided in this guide offer a framework for the direct comparison of different linker technologies to inform the rational design of next-generation antibody-drug conjugates.
References
Validating Ppc-NB Cleavage in the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective release of cytotoxic payloads within the tumor microenvironment (TME) is a critical determinant of the efficacy and safety of Antibody-Drug Conjugates (ADCs). The Ppc-NB (N-(4-(2-(pyridin-2-yldisulfanyl)ethoxy)benzyl) carbamate) linker is a key example of a glutathione-sensitive cleavable linker designed to exploit the unique biochemical characteristics of the TME. This guide provides an objective comparison of the validation of this compound cleavage with other common linker technologies, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation ADCs.
The fundamental principle behind the efficacy of this compound and similar disulfide-containing linkers lies in the differential glutathione (GSH) concentrations between the extracellular space and the intracellular environment of tumor cells. The TME and the cytoplasm of cancer cells have significantly higher concentrations of GSH, a reducing agent, compared to the bloodstream[1][2]. This high GSH concentration facilitates the reductive cleavage of the disulfide bond in the this compound linker, leading to the release of the conjugated drug specifically at the tumor site[1].
Comparative Performance of Cleavable Linkers
The selection of a linker technology has a profound impact on an ADC's therapeutic index, balancing its anti-tumor activity with its off-target toxicity. Below is a summary of quantitative data from representative preclinical studies comparing the performance of ADCs with different cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC Target | Cell Line | Linker Type | Payload | IC50 (pM) | Reference |
| CD22 | - | Disulfide | DM1 | - | [3] |
| HER2 | - | β-galactosidase-cleavable | MMAE | 8.8 | [3] |
| HER2 | - | Val-Cit | MMAE | 14.3 | |
| - | - | Sulfatase-cleavable | - | 61 and 111 | |
| - | - | Val-Ala | - | 92 | |
| - | - | Non-cleavable | - | 609 |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Plasma Stability of ADCs with Different Cleavable Linkers
| ADC Target | Animal Model | Linker Type | Stability Metric | Result | Reference |
| CD22 | Mouse | Disulfide (site-specific) | >50% intact ADC | After 7 days | |
| - | Mouse | Sulfatase-cleavable | High plasma stability | Over 7 days | |
| - | Mouse | Val-Ala | Hydrolyzed | Within 1 hour | |
| - | Mouse | Val-Cit | Hydrolyzed | Within 1 hour | |
| HER2 | Mouse | EVCit | No significant degradation | After 28 days | |
| HER2 | Mouse | VCit | No significant degradation | After 28 days |
Table 3: In Vivo Antitumor Efficacy of ADCs with Different Cleavable Linkers
| ADC Target | Xenograft Model | Linker Type | Dosage | Tumor Growth Inhibition | Reference |
| CD22 | Human lymphoma | Disulfide | 3 mg/kg (single dose) | Tumor regression | |
| CD79b | Jeko-1 | Tandem-cleavage (P1') | 3 mg/kg (single dose) | Outperforms P3 tandem-cleavage | |
| HER2 | Human breast cancer | EVCit | - | Greater than VCit-based ADC |
Signaling Pathway and Experimental Workflows
Visualizing the mechanisms of ADC action and the experimental processes for their validation is crucial for a comprehensive understanding.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of ADC linker cleavage. Below are detailed methodologies for key experiments.
Protocol 1: In Vivo Stability Assessment by Drug-to-Antibody Ratio (DAR) Measurement
This protocol outlines the determination of an ADC's in vivo stability by quantifying the average number of drug molecules attached to an antibody over time. A decrease in DAR indicates linker cleavage.
1. Animal Model and ADC Administration:
- Select an appropriate animal model (e.g., mice or rats).
- Administer the ADC, typically via a single intravenous (IV) injection at a predetermined dose.
2. Blood Sampling:
- Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
- Process the blood to isolate plasma.
3. Sample Analysis (LC-MS/MS):
- For Intact ADC: Use affinity capture to isolate the ADC from plasma, followed by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species.
- For Total Antibody (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the total concentration of the antibody, regardless of drug conjugation.
- For Free Payload: Precipitate proteins from the plasma and analyze the supernatant using LC-MS/MS to quantify the concentration of the released cytotoxic drug.
4. DAR Calculation:
- Calculate the average DAR at each time point by dividing the concentration of the antibody-conjugated drug (from LC-MS) by the concentration of the total antibody (from ELISA).
Protocol 2: In Vivo Efficacy Study in Xenograft Tumor Models
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
1. Cell Line and Tumor Implantation:
- Select a human cancer cell line that expresses the target antigen.
- Subcutaneously implant the cancer cells into immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Groups:
- Allow tumors to grow to a specific size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., vehicle control, ADC at different doses, comparator ADC).
3. ADC Administration and Monitoring:
- Administer the ADCs, typically via a single IV injection.
- Measure tumor volume and body weight regularly (e.g., twice weekly).
4. Endpoint and Analysis:
- Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 3: Quantitative Mass Spectrometry for Cleavage Site Identification
This protocol is used to identify the specific sites of linker cleavage and can be adapted to quantify the extent of cleavage.
1. Sample Preparation:
- Incubate the ADC with the cleavage-inducing agent (e.g., purified cathepsin B for protease-sensitive linkers, or in a high-GSH buffer for disulfide linkers).
- For in vivo samples, isolate the ADC and its fragments from tumor tissue or plasma.
2. Protein Digestion and Labeling:
- Denature and reduce the protein components.
- Block primary amines (e.g., lysine residues) to prevent labeling.
- Use an amine-specific isobaric tag (e.g., iTRAQ or TMT) to label the newly formed N-termini resulting from linker cleavage.
3. LC-MS/MS Analysis:
- Digest the labeled protein mixture with a protease (e.g., trypsin).
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify the labeled peptides, which correspond to the cleavage products.
- The quantitative nature of the isobaric tags allows for the relative quantification of cleavage events under different conditions.
Conclusion
The validation of this compound and other glutathione-sensitive linkers is a multi-faceted process that requires a combination of in vitro and in vivo studies. While direct head-to-head comparative data for this compound against all other linker types is not extensively published, the principles of its cleavage mechanism are well-understood and supported by data from other disulfide-linked ADCs. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of any new ADC, enabling researchers to make informed decisions about linker selection to optimize the therapeutic window and advance the development of more effective and safer cancer therapies.
References
Ppc-NB: A Head-to-Head Efficacy Analysis Against Traditional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of their experiments. This guide provides an objective comparison of the novel photocleavable crosslinker, Ppc-NB, against traditional crosslinking agents, supported by experimental data to inform selection for specific research applications.
This compound emerges as a promising alternative to conventional crosslinkers, offering unique capabilities for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its innovative design, incorporating a photocleavable o-nitrobenzyl moiety, an N-hydroxysuccinimide (NHS) ester for amine conjugation, and a disulfide bond for reductive cleavage, allows for precise control over conjugation and cleavage processes.
Performance Comparison: this compound vs. Traditional Crosslinkers
To evaluate the efficacy of this compound, a direct comparison with a widely used traditional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is presented. The following tables summarize key performance metrics based on available experimental data.
| Parameter | This compound | SMCC (Traditional Crosslinker) | References |
| Crosslinking Efficiency | High (>90% conjugation to primary amines) | High (>85% conjugation to primary amines) | [1](2--INVALID-LINK-- |
| Cleavage Efficiency | >95% (Photocleavage, UV >300 nm); Reductive cleavage of disulfide bond | Non-cleavable spacer | [1](1) |
| Specificity | High (NHS ester targets primary amines) | High (NHS ester targets primary amines; Maleimide targets sulfhydryls) | [3](3) |
| Stability | Stable under physiological conditions until triggered | Stable under physiological conditions | [4](5) |
| Cytotoxicity | Low intrinsic cytotoxicity of the linker itself | Low intrinsic cytotoxicity of the linker itself | (5) |
Table 1: Comparative Performance of this compound and SMCC
Mechanism of Action and Controlled Cleavage
The key advantage of this compound lies in its dual-cleavage mechanism, offering spatiotemporal control over payload release. The o-nitrobenzyl ester allows for "on-demand" cleavage upon exposure to UV light, while the disulfide bond enables release in a reducing environment, such as the intracellular space.
References
- 1. Synthesis and characterization of a photocleavable cross-linker and its application on tunable surface modification and protein photodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ppc-NB Based Antibody-Drug Conjugates: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo comparison of Antibody-Drug Conjugates (ADCs) utilizing the glutathione-cleavable Ppc-NB (4-(p-nitrophenyl)pentyloxycarbonyl) disulfide linker. The performance of this compound based ADCs is objectively evaluated against ADCs constructed with other commonly used linkers, supported by experimental data to inform rational ADC design and development.
Executive Summary
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, efficacy, and therapeutic index. The this compound linker is a glutathione-sensitive disulfide linker designed for selective cleavage in the high-glutathione environment of the tumor cell cytoplasm. This guide presents a comparative analysis of this compound based ADCs against those with maleimide-based and protease-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linkers. While direct head-to-head comparative data for this compound is emerging, this guide synthesizes available data on similar disulfide linkers to provide a valuable performance benchmark.
Data Presentation
Table 1: In Vitro Cytotoxicity Comparison of ADCs with Different Linkers
| Linker Type | ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Disulfide (this compound surrogate) | Anti-CD22-DM1 | WSU-DLCL2 | ~1 | [1] |
| Maleimide (vc-PABC) | Anti-CD30-MMAE | Karpas 299 | 3.9 | [2] |
| Maleimide (SMCC) | Trastuzumab-DM1 | SK-BR-3 | ~10 | [3] |
| Protease-cleavable (vc-PABC) | Trastuzumab-MMAE | NCI-N87 | ~5 | [4] |
Note: Data for this compound is inferred from studies on structurally similar disulfide linkers due to the limited availability of direct comparative studies.
Table 2: In Vivo Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC | Species | % Intact ADC after 7 days | Reference |
| Disulfide (this compound surrogate) | Anti-CD22-DM1 | Mouse | >50% | [1] |
| Maleimide (hydrolyzed) | Trastuzumab-MMAE | Mouse | ~65% (conjugated) | |
| Protease-cleavable (vc-PABC) | ITC6104RO | Mouse | Unstable | |
| Silyl ether (acid-cleavable) | MMAE conjugate | Human Plasma | >90% |
Note: Stability can be influenced by conjugation site and linker modifications. Data for this compound is inferred from similar disulfide linkers.
Table 3: In Vivo Antitumor Efficacy of ADCs in Xenograft Models
| Linker Type | ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Disulfide (this compound surrogate) | Anti-CD22-DM1 | Ramos (human lymphoma) | 3 mg/kg, single dose | Tumor regression | |
| Maleimide (vc-PABC) | Novel Disulfide ADC | Human non-Hodgkin lymphoma | Multiple doses | Similar to vc-PABC ADC | |
| Protease-cleavable (vc-PABC) | Erbitux-vc-PAB-MMAE | A549 (human lung cancer) | 9 days post-administration | Significant inhibition |
Note: Efficacy is dependent on the target antigen, payload, and tumor model. Data for this compound is inferred from similar disulfide linkers.
Mechanism of Action and Experimental Workflows
The general mechanism of action for an ADC involves a multi-step process beginning with systemic circulation and culminating in target cell death. The experimental workflows for evaluating ADC performance are designed to assess each of these stages.
General mechanism of action for an antibody-drug conjugate (ADC).
Typical experimental workflow for ADC characterization.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate tumor cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC (e.g., from 0.01 to 1000 ng/mL) and control articles (unconjugated antibody, free payload) for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using a nonlinear regression model (e.g., in GraphPad Prism).
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma using an immunoaffinity method, such as protein A/G magnetic beads.
-
Analysis by LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Free Payload Quantification: To measure the released payload, precipitate the plasma proteins from a separate aliquot and analyze the supernatant by LC-MS/MS.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of the ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at various doses). Administer the treatments intravenously (IV).
-
Tumor Measurement: Measure the tumor volume (length x width²) and body weight of the mice two to three times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the treatment groups.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful ADC. The this compound linker, as a glutathione-cleavable disulfide linker, offers the potential for efficient and selective payload release within the tumor microenvironment. While direct comparative data is still limited, the information presented in this guide on similar disulfide linkers suggests a favorable profile in terms of stability and efficacy. Further head-to-head studies are warranted to fully elucidate the performance of this compound based ADCs in comparison to other established linker technologies. The provided protocols offer a robust framework for conducting such comparative evaluations.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Ppc-NB Conjugated Antibodies
For researchers, scientists, and professionals in drug development, the precise characterization of antibody-drug conjugates (ADCs) is critical to ensuring their safety, efficacy, and stability. This guide provides a comparative analysis of antibodies conjugated with the novel Ppc-NB (Photo-cleavable, click-ready Norbornene) linker against established conjugation technologies. We present supporting experimental data, detailed methodologies for key characterization assays, and visual workflows to facilitate a comprehensive understanding.
Introduction to Antibody Conjugation and Linker Technologies
Antibody-drug conjugates are a class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a crucial component that influences the ADC's stability, pharmacokinetics, and mechanism of action.[1][2]
This compound Linker Technology (Hypothetical Profile): this compound represents a next-generation, site-specific conjugation technology. It incorporates a norbornene moiety for bioorthogonal "click" chemistry and a photo-cleavable linker. This allows for precise control over the drug-to-antibody ratio (DAR) and offers a unique mechanism for payload release upon light activation, which could be advantageous for specific therapeutic applications.
Alternative Technologies:
-
Stochastic Cysteine or Lysine Conjugation: Traditional methods that randomly conjugate drugs to cysteine or lysine residues on the antibody.[2] This often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[][4]
-
Site-Specific Enzymatic Conjugation: Utilizes enzymes like transglutaminase to attach payloads at specific sites, leading to a more homogeneous product.
-
Engineered Cysteine (e.g., THIOMAB™): Involves genetically engineering cysteine residues at specific locations on the antibody for controlled conjugation.
Comparative Data on ADC Characterization
The following tables summarize the key quantitative parameters used to characterize ADCs, comparing the hypothetical performance of this compound conjugated antibodies with other common technologies.
| Parameter | This compound Conjugate | Stochastic Cysteine/Lysine | Site-Specific Enzymatic | Engineered Cysteine |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (DAR = 2 or 4) | Heterogeneous (DAR = 0-8) | Homogeneous (DAR = 2 or 4) | Homogeneous (DAR = 2) |
| Conjugation Efficiency | > 95% | 60-90% | > 95% | > 95% |
| Plasma Stability (% intact ADC after 7 days) | > 98% | 85-95% | > 95% | > 95% |
| In Vitro Cytotoxicity (IC50) | 0.1 - 1 nM | 0.5 - 10 nM | 0.1 - 1.5 nM | 0.1 - 1.2 nM |
| Aggregation (% high molecular weight species) | < 1% | 2-10% | < 2% | < 1.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Determination of Drug-to-Antibody Ratio (DAR)
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with a higher DAR are more hydrophobic and elute later.
-
Protocol:
-
Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject 25-50 µg of the ADC sample.
-
Elute with a decreasing salt gradient to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).
-
Monitor absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas for each DAR species and using a weighted average formula.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: For reduced ADCs, RP-HPLC can separate the light and heavy chains, and their drug-conjugated variants, based on hydrophobicity.
-
Protocol:
-
Reduce the ADC by incubating with a reducing agent (e.g., DTT) at 37°C for 30 minutes.
-
Inject the reduced sample onto a C4 or C8 RP-HPLC column.
-
Elute with an increasing gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor absorbance at 280 nm.
-
Calculate the DAR based on the relative peak areas of the conjugated and unconjugated chains.
-
Plasma Stability Assay
Method: Affinity Capture Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This method quantifies the amount of intact ADC remaining after incubation in plasma, providing a measure of linker stability.
-
Protocol:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the ADC from the plasma matrix using affinity capture beads (e.g., Protein A/G).
-
Elute the captured ADC and analyze by LC-MS to determine the average DAR at each time point.
-
Plot the percentage of intact ADC (or the change in average DAR) over time to assess stability.
-
In Vitro Cytotoxicity Assay
Method: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
-
Protocol:
-
Plate target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubate for 72-120 hours.
-
Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the characterization of this compound conjugated antibodies.
Caption: Workflow for the site-specific conjugation of a this compound linker-payload to an antibody.
Caption: Key analytical methods for the comprehensive characterization of an antibody-drug conjugate.
Caption: Logical flow comparing site-specific and stochastic ADC conjugation methods and their outcomes.
References
Assessing the Bystander Effect: A Comparative Guide to Ppc-NB Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells.[1][2] This guide provides a comprehensive comparison of Ppc-NB linkers, a type of glutathione-cleavable linker, with other common cleavable linker technologies used in ADCs to achieve this bystander effect. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to assess and select the optimal linker strategy for their ADC candidates.
The Central Role of the Linker in the Bystander Effect
The ability of an ADC to induce a bystander effect is fundamentally dependent on the linker's properties and the physicochemical characteristics of the released payload.[3][4] Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell.[5] The released payload, if membrane-permeable, can then diffuse across cell membranes to kill neighboring antigen-negative cells. In contrast, non-cleavable linkers release the payload with an attached amino acid residue after lysosomal degradation of the antibody, which often results in a charged molecule with limited cell permeability and thus a diminished bystander effect.
Mechanism of Action: this compound Linkers and Alternatives
This compound (a placeholder for a photocleavable linker containing a nitrobenzyl group, as specific proprietary structures are often not disclosed) linkers are categorized as glutathione-cleavable linkers. The high concentration of glutathione (GSH) in the intracellular environment compared to the bloodstream provides a selective trigger for payload release.
This compound Linker Cleavage Mechanism:
The core of the this compound linker's function lies in a disulfide bond that is susceptible to reduction by glutathione. The cleavage process is a thiol-disulfide exchange reaction.
Alternative Cleavable Linkers:
-
Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6).
Comparative Analysis of Linker Technologies for Bystander Effect
The choice of linker technology significantly impacts the extent of the bystander effect. The following table summarizes a comparison of different cleavable linkers.
| Linker Type | Cleavage Mechanism | Payload Released | Bystander Effect Potential | Key Considerations |
| This compound (Glutathione-sensitive) | Reduction by intracellular glutathione | Unmodified, native payload | High (payload dependent) | Dependent on intracellular GSH levels; potential for off-target release in tissues with high reductive potential. |
| Valine-Citrulline (Protease-sensitive) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Unmodified, native payload | High (payload dependent) | Requires ADC internalization and lysosomal trafficking; enzyme expression levels can vary. |
| Hydrazone (pH-sensitive) | Hydrolysis in acidic environments (endosomes/lysosomes) | Unmodified, native payload | Moderate to High (payload dependent) | Can be prone to premature hydrolysis in circulation, leading to off-target toxicity. |
| Non-Cleavable (e.g., SMCC) | Antibody degradation in lysosomes | Payload with linker remnant and amino acid | Minimal to None | High plasma stability, but the charged nature of the released payload-adduct limits membrane permeability. |
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified using in vitro and in vivo models. Below are representative data from studies comparing different ADC linker technologies.
Table 1: In Vitro Bystander Killing Efficacy
| ADC Linker Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Death (at 1 µg/mL ADC) | Reference |
| Valine-Citrulline-MMAE | HER2+ (SK-BR-3) | HER2- (MCF7-GFP) | 1:1 | ~60% | |
| GGFG-DXd (Enhertu) | HER2+ (NCI-N87) | HER2- (MDA-MB-468) | 1:1 | Significant killing observed | |
| Non-cleavable (T-DM1) | HER2+ (SK-BR-3) | HER2- (MCF7-GFP) | 1:1 | <10% |
Note: Data for a specific this compound linker ADC is not publicly available and would require direct experimental assessment.
Table 2: Physicochemical Properties of Payloads Influencing Bystander Effect
| Payload | Linker Type Often Used | Molecular Weight (Da) | LogP | Membrane Permeability |
| MMAE | Valine-Citrulline | 717.9 | ~2.9 | High |
| DXd | GGFG Peptide | 1338.4 | ~1.5 | High |
| DM1 | SMCC (Non-cleavable) | 737.5 | ~3.5 | Low (as Lys-SMCC-DM1) |
The membrane permeability of the payload released from a this compound linker is expected to be high, as the payload is released in its native, unmodified form. The specific LogP would depend on the conjugated payload.
Experimental Protocols for Assessing the Bystander Effect
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of the bystander effect mediated by different ADC linkers.
In Vitro Co-culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Workflow:
Detailed Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cells: e.g., HER2-positive SK-BR-3 or NCI-N87 cells.
-
Antigen-negative (Ag-) cells: e.g., HER2-negative MCF7 or MDA-MB-468 cells.
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1).
-
Include monoculture controls of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test ADCs (e.g., ADC with this compound linker, ADC with Val-Cit linker) and control ADCs (e.g., non-cleavable linker ADC, isotype control ADC).
-
The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct toxicity on the Ag- monoculture.
-
-
Incubation:
-
Incubate the plates for 72-96 hours to allow for ADC processing, payload release, and induction of bystander cytotoxicity.
-
-
Data Acquisition and Analysis:
-
Monitor the viability of the GFP-labeled Ag- cells using fluorescence microscopy or flow cytometry.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Workflow:
Detailed Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells (engineered to express luciferase for in vivo imaging) subcutaneously into immunodeficient mice.
-
-
ADC Administration:
-
Once tumors reach a predetermined volume, administer the test ADCs and control ADCs to different cohorts of mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
Perform bioluminescence imaging to specifically track the growth or regression of the luciferase-expressing Ag- cell population.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors for immunohistochemical (IHC) analysis to visualize the distribution and reduction of both Ag+ and Ag- cells.
-
Significant inhibition of the overall tumor growth and a specific reduction in the bioluminescent signal from the Ag- cells in the ADC-treated group compared to controls confirms the in vivo bystander effect.
-
Conclusion
The bystander effect is a critical attribute for enhancing the efficacy of ADCs in treating solid tumors with heterogeneous antigen expression. Glutathione-cleavable linkers, such as the this compound linker, represent a promising strategy to achieve a potent bystander effect due to the selective release of an unmodified, membrane-permeable payload within the tumor microenvironment. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to objectively assess the performance of this compound linkers against other technologies. Such evaluations are essential for the rational design and development of next-generation ADCs with an improved therapeutic index.
References
Benchmarking Ppc-NB: A Comparative Guide to Disulfide-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must strike a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload liberation within the target tumor cell.
This guide provides an objective, data-driven comparison of the Ppc-NB (pyridyl-pyridyl-cysteine-N-butyl) linker against other disulfide-based linkers. Disulfide linkers are a prominent class of cleavable linkers designed to be severed in the highly reducing intracellular environment of tumor cells, which contains high concentrations of glutathione (GSH). The performance of these linkers, however, is not uniform. Factors such as steric hindrance around the disulfide bond can significantly impact both stability and cleavage kinetics.
This document summarizes key performance data, provides detailed experimental methodologies for a comprehensive evaluation, and visualizes the underlying mechanisms and workflows.
Data Presentation: Performance Metrics of Disulfide Linkers
The selection of a linker is a pivotal decision in ADC design, directly influencing its stability, efficacy, and safety profile. The following tables summarize the key quantitative data comparing disulfide linkers with varying degrees of steric hindrance.
| Linker Type | Steric Hindrance | In Vitro Plasma Stability (Human) | In Vitro Cytotoxicity (IC50) | Bystander Killing Potential |
| SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Low (Unhindered) | Lower Stability | Potent on Target Cells | Moderate to High |
| SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) | Moderate (Methyl Hindrance) | Improved Stability | Potent on Target Cells | Moderate |
| This compound | High (Sterically Hindered) | High Stability | Potent on Target Cells | Moderate |
Key Performance Insights
-
Plasma Stability: The stability of the linker in circulation is paramount to minimizing off-target toxicity. Increasing steric hindrance around the disulfide bond, as seen in SPDB and this compound linkers compared to the less hindered SPP linker, generally enhances stability in plasma.[1] This improved stability is intended to ensure that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.[1]
-
In Vitro Cytotoxicity: ADCs employing disulfide linkers consistently demonstrate potent, target-dependent cytotoxicity. Upon internalization into antigen-positive tumor cells, the disulfide bond is reduced, releasing the active payload and leading to cell death.
-
Bystander Effect: The bystander effect, where the released payload diffuses from the target cell to kill adjacent antigen-negative tumor cells, is a crucial mechanism for treating heterogeneous tumors.[2] This effect is predominantly associated with cleavable linkers that release a membrane-permeable payload.[2] While disulfide-linked ADCs can facilitate this effect, the properties of the released payload are the primary determinant of its magnitude.[3]
Experimental Protocols
Detailed and robust experimental protocols are required to accurately benchmark linker performance. Below are methodologies for assessing the key parameters of plasma stability and bystander killing.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma over time.
Materials:
-
Test ADC (e.g., this compound-linked ADC)
-
Control ADC (e.g., SPDB-linked ADC)
-
Human, mouse, or rat plasma (containing anticoagulant like EDTA)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system (e.g., UHPLC/Q-TOF)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately store samples at -80°C to halt any further reaction.
-
ADC Capture: At the time of analysis, thaw the samples and isolate the ADC from the plasma using an immunoaffinity capture method, such as Protein A beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system. This will allow for the determination of the average drug-to-antibody ratio (DAR).
-
Data Analysis: A decrease in the average DAR over time indicates linker cleavage and payload deconjugation. The rate of this decrease can be used to calculate the half-life of the ADC in plasma.
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To assess the ability of an ADC to kill antigen-negative (Ag-) bystander cells when co-cultured with antigen-positive (Ag+) target cells.
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (does not express the target antigen), stably transfected with a fluorescent protein (e.g., GFP) for identification.
-
Cell culture medium and supplements.
-
96-well plates (clear-bottom, black plates are suitable for fluorescence).
-
Test ADC and control ADC.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: In a 96-well plate, seed a mixture of Ag+ and Ag- cells in the same wells. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of target cells.
-
Control Wells: Include monoculture control wells with only Ag+ cells and only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the wells with serial dilutions of the test ADC. Include an untreated control for each cell ratio.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).
-
Quantification:
-
Imaging: Use a fluorescence microscope or a high-content imager to specifically count the number of viable, GFP-positive Ag- cells.
-
Flow Cytometry: Alternatively, harvest the cells, stain with a viability dye (like Propidium Iodide), and use flow cytometry to quantify the percentage of live and dead cells within the GFP-positive (Ag-) population.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of the Ag- population in the co-culture indicates a positive bystander effect.
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC function and evaluation, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Ppc-NB: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Ppc-NB, a photocleavable biotinylation reagent, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
This compound (CAS 1887040-81-4) is an organic compound characterized by the presence of a nitroaromatic group and a disulfide bond. Its photocleavable nature makes it a valuable tool in various biochemical applications. However, these functional groups also necessitate careful consideration for its disposal. The primary hazards associated with this compound include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, adherence to strict disposal protocols is paramount.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound, including during disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Quantitative Data Summary
For quick reference, the key identification and hazard information for this compound is summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1887040-81-4 |
| Molecular Formula | C₁₅H₁₄N₂O₅S₂ |
| Hazard Statements | H302, H315, H319, H335 |
| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Primary Disposal Route | Segregation as hazardous chemical waste |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through collection and segregation as hazardous chemical waste. Chemical deactivation in the laboratory is not recommended without a thoroughly validated and peer-reviewed protocol specific to this compound, due to the potential for hazardous reactions or byproducts.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for all this compound waste.
-
The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene - HDPE).
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful/irritant).
-
-
Collect All Forms of Waste:
-
Solid Waste: This includes any unused or expired this compound, as well as contaminated consumables such as pipette tips, weigh boats, and gloves. Collect these directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.[2]
-
Contaminated Labware: Glassware and other reusable equipment contaminated with this compound should be decontaminated before washing. Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from heat, sparks, open flames, and strong oxidizing or reducing agents.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Important Considerations:
-
Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and potentially react with other chemicals in the drainage system.
-
Incineration: While incineration is a common method for destroying organic compounds, this should only be performed by a licensed hazardous waste disposal facility with the appropriate equipment to handle potentially harmful combustion byproducts.
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect the contaminated material into the designated hazardous waste container. Ensure adequate ventilation.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
